4-Fluoro-3-methylanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBXPBDJLUJLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177939 | |
| Record name | 4-Fluoro-3-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-54-7 | |
| Record name | 1-Fluoro-4-methoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-3-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Fluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Fluoro-3-methylanisole, a key chemical intermediate. The document details its chemical and physical properties, safety information, and potential applications, with a focus on data relevant to research and development.
Core Properties and Identification
This compound, also known as 1-fluoro-4-methoxy-2-methylbenzene, is an aromatic organic compound. Its unique substitution pattern makes it a valuable building block in the synthesis of more complex molecules.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 2338-54-7[1][2][3][4][5] |
| Molecular Formula | C₈H₉FO[2][3][4][5] |
| Linear Formula | FC₆H₃(CH₃)OCH₃[1] |
| IUPAC Name | 1-Fluoro-4-methoxy-2-methylbenzene |
| Synonyms | Benzene, 1-fluoro-4-methoxy-2-methyl-[2][3][5], 2-Fluoro-5-methoxytoluene[6] |
| MDL Number | MFCD00042293[1][2][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 140.15 g/mol [1] |
| Appearance | Colorless to light yellow liquid[7] |
| Boiling Point | 174-175 °C at 762 mmHg[1][7] |
| Density | 1.07 g/mL at 25 °C[1][7] |
| Refractive Index (n20/D) | 1.492[1][7] |
| Flash Point | 63 °C (145.4 °F) - closed cup[1] |
| Vapor Pressure | 1.62 mmHg at 25°C[6] |
| LogP | 2.14270[6] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų[2] |
Safety and Handling
Proper handling of this compound is crucial in a laboratory setting. The following tables summarize its hazard classifications and necessary precautions.
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |
Source:[1]
Table 4: GHS Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][8] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][8] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] |
Role in Drug Discovery and Development
Fluorinated aromatic compounds, such as this compound, are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[9][10] While specific signaling pathways involving this compound are not extensively documented, its utility as a synthetic intermediate allows for its incorporation into a wide range of biologically active molecules. For instance, fluoroanisole derivatives are used in the development of various therapeutic agents.[11]
The logical workflow for the utilization of a chemical intermediate like this compound in a research and development context is illustrated below.
References
- 1. 4-フルオロ-3-メチルアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [webbook.nist.gov]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. This compound [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound CAS#: 2338-54-7 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-3-methylanisole (CAS No. 2338-54-7), a versatile chemical intermediate. The information presented herein is intended to support research, development, and drug discovery efforts by providing key data and standardized experimental methodologies.
Core Physical Properties
The physical characteristics of this compound are critical for its handling, application in synthetic chemistry, and for the prediction of its behavior in various chemical and biological systems. A summary of its key physical properties is presented in the table below.
| Property | Value | Units |
| Molecular Formula | C₈H₉FO | - |
| Molecular Weight | 140.15 | g/mol |
| Appearance | Colorless to light yellow liquid | - |
| Density | 1.07 | g/mL at 25 °C |
| Boiling Point | 174-175 | °C at 762 mmHg |
| Refractive Index | 1.492 | n20/D |
| Flash Point | 63 | °C (closed cup) |
| Vapor Pressure | 1.62 | mmHg at 25°C |
Data compiled from sources: [1][2][3]
Molecular and Chemical Identity
This compound, also known as 1-fluoro-4-methoxy-2-methylbenzene, is an aromatic organic compound.[4] Its structure, featuring a fluorine atom, a methyl group, and a methoxy group on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5]
The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, a common strategy in medicinal chemistry.[5]
Experimental Protocols for Physical Property Determination
The following sections detail the standardized methodologies for determining the key physical properties of this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for its determination is the capillary method.[4][6]
-
Apparatus: Thiele tube or a similar heating block, thermometer, capillary tube (sealed at one end), and a small test tube.[7]
-
Procedure:
-
A small amount of this compound is placed in the test tube.
-
The capillary tube is inverted and placed inside the test tube containing the liquid.
-
The apparatus is heated slowly and uniformly.[4]
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
-
Density is a fundamental physical property defined as mass per unit volume. For liquids like this compound, density can be accurately measured using a pycnometer or an oscillating U-tube density meter.[8][9]
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and a temperature-controlled water bath.
-
Procedure (Pycnometer Method):
-
The empty pycnometer is weighed precisely.
-
It is then filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a temperature-controlled bath to reach thermal equilibrium (e.g., 25 °C).
-
The pycnometer is removed, carefully dried, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
The refractive index measures how light propagates through a substance and is a valuable parameter for identification and purity assessment.[10] An Abbe refractometer is commonly used for this measurement.
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp, D-line at 589 nm), and a constant temperature water bath.
-
Procedure:
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[11]
-
A few drops of this compound are placed on the lower prism.[12]
-
The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the bath.
-
The light source is positioned, and the eyepiece is adjusted to view the light and dark fields.
-
The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is then read from the instrument's scale.[12]
-
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. The closed-cup method is standard for determining the flash point of combustible liquids.[1][13]
-
Procedure (ASTM D93):
-
The sample cup is filled with this compound to the specified level.
-
The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[15]
-
At regular temperature intervals, an ignition source is introduced into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[15]
-
Role as a Chemical Intermediate
This compound is primarily utilized as a building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a key starting material for the synthesis of more complex molecules with applications in pharmaceuticals and agrochemicals.
Safety and Handling
This compound is classified as a combustible liquid and can cause skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. knowledge.reagecon.com [knowledge.reagecon.com]
- 9. Determination of Liquid Density | NIST [nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 14. precisionlubrication.com [precisionlubrication.com]
- 15. scribd.com [scribd.com]
An In-Depth Technical Guide to the Chemical Structure of 4-Fluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylanisole, with the CAS Number 2338-54-7, is a substituted aromatic compound of interest in various fields of chemical research, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its structure, featuring a fluorine atom, a methyl group, and a methoxy group on a benzene ring, provides a unique combination of steric and electronic properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectroscopic characterization.
Chemical Structure and Properties
This compound is a derivative of anisole with a fluorine atom at the 4-position and a methyl group at the 3-position of the benzene ring. The presence of the electronegative fluorine atom and the electron-donating methoxy and methyl groups influences the molecule's reactivity and physical properties.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2338-54-7 | [2][3] |
| Molecular Formula | C₈H₉FO | [2][4][5] |
| Molecular Weight | 140.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 174-175 °C at 762 mmHg | [2][3] |
| Density | 1.07 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.492 | [2][3] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [2] |
| SMILES String | COc1ccc(F)c(C)c1 | [2] |
| InChI Key | XZBXPBDJLUJLEU-UHFFFAOYSA-N | [2] |
Synthesis
Caption: Representative synthesis workflow for a fluoro-methylanisole.
Representative Experimental Protocol: Methylation of a Fluorophenol
This protocol is based on the synthesis of a structural isomer and is provided as a general guideline.
-
Reaction Setup: To a solution of the starting phenol (e.g., 3-fluoro-4-methylphenol, 1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 3.0 equivalents).
-
Addition of Methylating Agent: To the stirred suspension, add a methylating agent such as iodomethane (1.5 equivalents) at room temperature under an inert atmosphere (e.g., argon).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours) and can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or distillation, to yield the pure fluoro-methylanisole.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST WebBook.[2][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium-Strong | C-H stretching (aromatic and aliphatic) |
| ~1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1250 | Strong | C-O-C asymmetric stretching (ether) |
| ~1100-1000 | Strong | C-F stretching |
| ~850-750 | Strong | C-H out-of-plane bending (aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for this compound were not found, predicted NMR data can provide valuable insights into the expected chemical shifts and coupling patterns.
¹H NMR (Proton NMR):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (multiple) | 6.7 - 7.2 | Multiplets |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Methyl (-CH₃) | ~2.2 | Singlet |
¹³C NMR (Carbon-13 NMR):
The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (J-C-F).
| Carbon | Predicted Chemical Shift (ppm) |
| C-F | ~155-160 (doublet) |
| C-OCH₃ | ~150-155 |
| Aromatic C-H | ~110-130 |
| Aromatic C-CH₃ | ~120-125 |
| -OCH₃ | ~55 |
| -CH₃ | ~15-20 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 140, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Common fragmentation pathways for anisole derivatives involve the loss of a methyl radical (M-15) to form a stable oxonium ion, or the loss of a formaldehyde molecule (M-30). The presence of the fluorine atom may also influence the fragmentation pattern.
Applications in Research and Development
This compound serves as a key building block in the synthesis of more complex molecules. The strategic placement of the fluoro, methyl, and methoxy groups allows for a variety of chemical transformations, making it a versatile intermediate in the following areas:
-
Pharmaceuticals: The introduction of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability. This compound can be used as a precursor for the synthesis of fluorinated bioactive molecules.[1]
-
Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are of great interest in the development of new pesticides and herbicides with improved efficacy and environmental profiles.[1]
-
Materials Science: Substituted aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials.
Conclusion
This compound is a valuable chemical intermediate with a well-defined structure and a range of useful physicochemical properties. This guide has provided a detailed overview of its chemical identity, a representative synthetic approach, and a comprehensive analysis of its expected spectroscopic characteristics. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.
References
Spectroscopic Analysis of 4-Fluoro-3-methylanisole: A Technical Guide
Introduction
4-Fluoro-3-methylanisole (CAS No: 2338-54-7) is an aromatic organic compound with the molecular formula C₈H₉FO.[1][2] As a substituted anisole, it is of interest to researchers in medicinal chemistry and materials science. The structural elucidation and confirmation of this molecule rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a summary of the available and predicted spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.
Spectroscopic Data
The following sections present the spectroscopic data for this compound. It is important to note that while experimental Infrared (IR) data is publicly available, the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data presented here are predicted based on the known structure of the molecule, as experimental spectra were not found in publicly accessible databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.95 | t (dd) | 1H | H-5 |
| ~ 6.75 | m | 1H | H-6 |
| ~ 6.70 | m | 1H | H-2 |
| ~ 3.79 | s | 3H | -OCH₃ |
| ~ 2.24 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 157.5 (d, ¹JCF ≈ 245 Hz) | C-4 |
| ~ 154.0 | C-1 |
| ~ 128.0 (d, ³JCF ≈ 6 Hz) | C-5 |
| ~ 125.5 (d, ²JCF ≈ 18 Hz) | C-3 |
| ~ 114.0 (d, ²JCF ≈ 21 Hz) | C-2 |
| ~ 112.5 (d, ³JCF ≈ 8 Hz) | C-6 |
| ~ 55.5 | -OCH₃ |
| ~ 14.5 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] The key absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000-2850 | Medium | C-H (methyl/methoxy) stretching |
| ~ 1610, 1500, 1450 | Strong-Medium | C=C aromatic ring stretching |
| ~ 1250 | Strong | C-O-C (asymmetric) stretching |
| ~ 1170 | Strong | C-F stretching |
| ~ 1040 | Strong | C-O-C (symmetric) stretching |
| ~ 870-810 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - CH₃]⁺ |
| 111 | [M - CHO]⁺ |
| 97 | [M - CH₃ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3]
-
Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. Often, the residual proton signal of the deuterated solvent is sufficient for ¹H NMR referencing.[2]
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
Shim the magnetic field to achieve maximum homogeneity and spectral resolution.[3]
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).[3]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.
-
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the neat thin-film method is common.
-
Sample Preparation : Place one to two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.
-
Data Acquisition :
-
Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Clean the salt plates thoroughly with a dry solvent (e.g., dry acetone or methylene chloride) and return them to a desiccator for storage.[4]
-
Mass Spectrometry (MS) with Electron Ionization (EI)
-
Sample Introduction : Introduce a small amount of the volatile liquid sample into the instrument, often via a heated inlet or direct injection, where it is vaporized in a vacuum.[5]
-
Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]⁺).[5][6]
-
Fragmentation : The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[5]
-
Mass Analysis : The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[6]
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[6]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical relationship and workflow between the different spectroscopic techniques for the structural elucidation of an organic molecule like this compound.
Caption: Workflow of spectroscopic techniques for molecular structure determination.
References
A Comprehensive Technical Guide to the Safe Handling of 4-Fluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety data and handling procedures for 4-Fluoro-3-methylanisole (CAS No. 2338-54-7). The information is compiled and presented to ensure the safe use of this compound in a laboratory and research setting.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the behavior of the chemical under various laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 2338-54-7 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₉FO | [2][3][4][5][6] |
| Molecular Weight | 140.15 g/mol | [2][3][4] |
| Boiling Point | 174-175 °C at 762 mmHg | [1] |
| Density | 1.07 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.492 | [1][2] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [2] |
| Vapor Pressure | 1.62 mmHg at 25°C | [2] |
| Appearance | Not specified, likely a liquid | Inferred from properties |
| Solubility | Not specified |
Section 2: Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and the associated precautionary statements.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritant (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. |
| Flammable Liquid (Category 3) | GHS02 | Warning | H226: Flammable liquid and vapor. |
Precautionary Statements
| Type | Code | Statement |
| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P233 | Keep container tightly closed. | |
| P240 | Ground/bond container and receiving equipment. | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |
| P242 | Use only non-sparking tools. | |
| P243 | Take precautionary measures against static discharge. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[8] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[8] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[8] | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |
| P403 + P235 | Store in a well-ventilated place. Keep cool. | |
| P405 | Store locked up.[8] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Section 3: Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize risk.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield.[9] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[9] | Prevents skin contact which can cause irritation. Gloves should be inspected prior to use.[9] |
| Skin and Body Protection | Laboratory coat, flame-retardant antistatic protective clothing.[9] | Protects against skin contact and potential fire hazards. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) if ventilation is inadequate or for spill cleanup.[9] | Prevents respiratory tract irritation from inhalation of vapors. |
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Avoid all personal contact, including inhalation of vapors.[9][10]
-
Use spark-proof tools and explosion-proof equipment.[10][11][12]
-
Ground and bond containers when transferring material to prevent static discharge.[10][11]
-
Wash hands thoroughly after handling.[10]
Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[9][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][10][11]
-
Store away from incompatible materials such as strong oxidizing agents.[12][13]
-
The designated storage area should be suitable for flammable liquids.[9][10]
Section 4: Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[8][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water (and soap if available). Seek medical attention in the event of irritation. |
| Eye Contact | Wash out immediately with fresh running water for at least 15 minutes. Ensure complete irrigation of the eye by keeping eyelids apart. Seek medical attention without delay.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[8] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[14]
-
Unsuitable Extinguishing Media: A direct water jet may be ineffective.
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[12]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[14][15]
Spill Response
A logical workflow for handling a chemical spill of this compound is outlined below.
Section 5: Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.
Section 6: Toxicological and Ecological Information
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical. All laboratory personnel should be trained in proper handling and emergency procedures.
References
- 1. This compound CAS#: 2338-54-7 [amp.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. This compound | 2338-54-7 [amp.chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.fr [fishersci.fr]
- 14. sds.metasci.ca [sds.metasci.ca]
- 15. cdhfinechemical.com [cdhfinechemical.com]
A Guide to the Synthesis of Fluorinated Aromatic Compounds for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Principles and Practical Applications of Aromatic Fluorination in Synthetic Chemistry
The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the principal methods for the synthesis of fluorinated aromatic compounds, complete with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and application in a research and development setting.
Key Synthetic Methodologies for Aromatic Fluorination
The introduction of fluorine onto an aromatic ring can be achieved through several distinct synthetic strategies. The choice of method is dictated by factors such as the electronic nature of the substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule. The most prevalent methods are Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann reaction, Electrophilic Fluorination, and Transition Metal-Catalyzed Fluorination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing a fluoride ion into an activated aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) positioned ortho or para to a suitable leaving group (e.g., -Cl, -NO₂). The fluoride anion, often sourced from anhydrous potassium fluoride (KF) or cesium fluoride (CsF), attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group yields the desired fluoroaromatic compound.
Table 1: Quantitative Data for Nucleophilic Aromatic Substitution (SNAr) Reactions
| Substrate | Nucleophile/Fluoride Source | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,4-Dinitrochlorobenzene | Hydrazine sulfate / in situ generated HF | - | Reflux | 1 | 2,4-Dinitrophenylhydrazine | - | |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Morpholine | K₂CO₃ | DMF | 80 | 4 | N-(5-nitro-2,4-diaminophenyl)morpholine | 92 |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Thiophenol | NaH | THF | rt | 2 | 5-Nitro-2-(phenylthio)benzene-1,4-diamine | 95 |
| 2-Chloroquinoline | Me₄NF•t-AmylOH | - | DMSO | 80 | 24 | 2-Fluoroquinoline | High |
Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine via SNAr [1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dinitrochlorobenzene and a solution of hydrazine sulfate.
-
Reaction Execution: Heat the mixture to reflux and maintain for 1 hour.
-
Work-up and Purification: After cooling, the product, 2,4-dinitrophenylhydrazine, can be isolated by filtration and purified by recrystallization. (Note: This is a qualitative example; quantitative yield data was not specified in the source).
Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and reliable method for the synthesis of aryl fluorides from primary aromatic amines.[3][4][5][6] The reaction proceeds through the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by the introduction of the tetrafluoroborate anion (BF₄⁻), typically from fluoroboric acid (HBF₄), to precipitate the relatively stable diazonium tetrafluoroborate salt. Gentle thermal decomposition of this isolated salt then yields the aryl fluoride, nitrogen gas, and boron trifluoride.
Table 2: Quantitative Data for the Balz-Schiemann Reaction
| Starting Amine | Diazotization Conditions | Fluorinating Agent | Decomposition Conditions | Product | Yield (%) |
| Aniline | NaNO₂, HCl, 0-5 °C | HBF₄ | Gentle heating | Fluorobenzene | ~51-57 |
| p-Toluidine | NaNO₂, HCl, 0-5 °C | HBF₄ | Thermal decomposition | 4-Fluorotoluene | ~89 |
| 4-Bromoaniline | NaNO₂, HBF₄ | HBF₄ | Thermal decomposition | 4-Bromofluorobenzene | Good to Excellent |
Experimental Protocol: Synthesis of 4-Fluorotoluene from p-Toluidine [4]
-
Diazotization: Dissolve p-toluidine in a cooled aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite while maintaining the temperature between 0 and 5 °C to form the diazonium salt solution.
-
Formation of Diazonium Tetrafluoroborate: Add cold fluoroboric acid (HBF₄) to the diazonium salt solution to precipitate p-toluenediazonium tetrafluoroborate.
-
Isolation and Decomposition: Isolate the precipitate by filtration, wash with cold water, and dry carefully. Gently heat the dry salt to induce thermal decomposition, yielding 4-fluorotoluene, which can be collected by distillation.
Electrophilic Fluorination
Electrophilic fluorination utilizes reagents that deliver a formal "F⁺" species to an electron-rich aromatic ring. This method is particularly suitable for the fluorination of phenols, anilines, and other activated aromatic systems. Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄).[7][8][9][10][11] The reaction mechanism is believed to proceed through a direct electrophilic attack on the aromatic ring.
Table 3: Quantitative Data for Electrophilic Fluorination Reactions
| Substrate | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Indole | Selectfluor (3 equiv) | - | Acetonitrile/Water (1:1) | rt | overnight | 3-Fluorooxindole | 71 |
| N-Aryl Indoles | NFSI | - | - | - | - | 3,3-Difluoro-2-oxindoles | Moderate |
| Electron-rich arenes (e.g., anisole, phenols) | NFSI | - | Solvent-free | - | - | Mono-fluorinated products | Poor to Good |
| 3-Substituted Indoles | Selectfluor | - | - | - | - | 3,3-Difluoroindolin-2-ols | Good |
Experimental Protocol: Electrophilic Fluorination of Indole with Selectfluor® [12]
-
Reaction Setup: In a round-bottom flask, dissolve the indole substrate in a 1:1 mixture of acetonitrile and water.
-
Reagent Addition: Add 3 equivalents of Selectfluor® to the solution at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture overnight and monitor its progress by thin-layer chromatography (TLC). Upon completion, the product, 3-fluorooxindole, can be isolated and purified using standard chromatographic techniques.
Transition Metal-Catalyzed Fluorination
In recent years, transition metal catalysis, particularly with palladium, has emerged as a versatile method for the formation of C-F bonds.[13][14][15][16][17] These methods often allow for the fluorination of less activated aryl halides and triflates under milder conditions than traditional methods. The catalytic cycle typically involves oxidative addition of the aryl precursor to a low-valent metal center, followed by fluoride transfer from a fluoride source (e.g., AgF, CsF) and subsequent reductive elimination to form the aryl fluoride and regenerate the active catalyst.
Table 4: Quantitative Data for Palladium-Catalyzed Aromatic Fluorination
| Substrate | Catalyst System | Fluoride Source | Additive | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aryl Bromides/Iodides | Pd-based precatalyst with biarylphosphine ligand | AgF | KF | Toluene or TBME | 130 | 14 | Aryl Fluorides | Good |
| 5-Membered Heteroaryl Bromides (electron-deficient) | Pd-based precatalyst with L3 ligand | AgF | KF | Toluene or TBME | 130 | 14 | Heteroaryl Fluorides | Synthetically useful |
| Ortho-substituted Benzo[b]thiophenes | Pd-based precatalyst with L3 ligand | AgF | KF | Toluene or TBME | 130 | 14 | Fluorinated Benzo[b]thiophenes | Synthetically useful |
| Highly activated 2-Bromo-1,3-azoles | Pd-based precatalyst with L3 ligand | AgF | KF | Toluene or TBME | 130 | 14 | Fluorinated Azoles | Synthetically useful |
Experimental Protocol: General Procedure for Pd-Catalyzed Fluorination of Heteroaryl Bromides [13][16]
-
Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried screw-cap reaction tube with a stir bar, silver fluoride (AgF), potassium fluoride (KF), the palladium precatalyst, and the biarylphosphine ligand.
-
Reagent Addition: Add the heteroaryl bromide substrate and the appropriate solvent (e.g., toluene, TBME).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 130 °C for 14 hours.
-
Work-up and Analysis: After cooling, the reaction mixture is typically filtered, and the product yield is determined by ¹⁹F NMR spectroscopy or gas chromatography. The product can be purified by column chromatography.
Visualization of Key Concepts
To further aid in the understanding of the synthesis and application of fluorinated aromatic compounds, the following diagrams, generated using the Graphviz DOT language, illustrate a logical workflow for method selection, a typical experimental workflow in drug discovery, and a representative signaling pathway involving a fluorinated inhibitor.
Logical Workflow for Selecting an Aromatic Fluorination Method
The choice of an appropriate fluorination method is critical for the successful synthesis of the target molecule. This diagram provides a decision-making framework based on the properties of the starting material.
Experimental Workflow: Synthesis and Biological Evaluation of a Fluorinated Kinase Inhibitor
This diagram outlines a typical workflow for the development of a fluorinated drug candidate, from initial synthesis to biological evaluation.[18][19][20][21][22]
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. Schiemann Reaction [drugfuture.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. brynmawr.edu [brynmawr.edu]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 11. REF Case study search [impact.ref.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 4-Fluoro-3-methylanisole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-methylanisole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, qualitative predictions in a range of common organic solvents, and detailed experimental protocols for determining its solubility.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | |
| Boiling Point | 174-175 °C at 762 mmHg | |
| Density | 1.07 g/mL at 25 °C | |
| Flash Point | 63 °C (closed cup) | |
| Refractive Index | n20/D 1.492 | |
| LogP | 2.14270 | [2] |
Theoretical Framework for Solubility
The solubility of a substance is primarily dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, an aromatic ether, is key to understanding its solubility profile.
The molecule possesses a moderately polar ether group (-OCH₃) and a fluorine atom, which contribute to its dipole moment. However, the presence of the benzene ring and the methyl group introduces significant non-polar character. As a result, this compound is expected to be more soluble in organic solvents of low to moderate polarity and less soluble in highly polar or non-polar solvents. Ethers are generally less soluble in water than alcohols due to their inability to donate hydrogen bonds, but they can act as hydrogen bond acceptors.[2]
The following diagram illustrates the key molecular features of this compound that influence its solubility.
Qualitative Solubility Predictions
Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. These predictions should be verified experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-Polar | Low to Moderate | Mismatched polarity; some solubility due to the non-polar aromatic ring. |
| Toluene | Non-Polar (Aromatic) | High | Similar aromatic character ("like dissolves like"). |
| Dichloromethane | Polar Aprotic | High | Similar moderate polarity. |
| Chloroform | Polar Aprotic | High | Similar moderate polarity. |
| Acetone | Polar Aprotic | High | Good balance of polar and non-polar characteristics. |
| Ethyl Acetate | Polar Aprotic | High | Good balance of polar and non-polar characteristics. |
| Ethanol | Polar Protic | Moderate to High | Can engage in dipole-dipole interactions; potential for hydrogen bonding is limited as this compound is only a hydrogen bond acceptor. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, but higher polarity may slightly reduce solubility compared to ethanol. |
| Water | Polar Protic | Low | Significant mismatch in polarity and limited hydrogen bonding. |
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is necessary. The following are standard laboratory protocols for determining the solubility of a liquid analyte in a solvent.
4.1. Method 1: Visual Miscibility Determination
This is a straightforward method for determining if two liquids are miscible at a given concentration.
-
Objective: To qualitatively assess the miscibility of this compound in a solvent at a specific concentration.
-
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinders or pipettes
-
Test tubes or vials with caps
-
Vortex mixer (optional)
-
-
Procedure:
-
Measure a specific volume of the solvent (e.g., 1 mL) and transfer it to a clean, dry test tube.
-
Add a specific volume of this compound (e.g., 0.1 mL for a 10% v/v mixture) to the solvent.
-
Cap the test tube and shake vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.
-
Allow the mixture to stand for at least 5 minutes.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: The solution is clear and homogeneous with no phase separation.
-
Immiscible: Two distinct layers are observed.
-
Partially Miscible: The solution is cloudy or forms an emulsion that may separate over time.
-
-
Record the observation. Repeat with different concentrations as needed.
-
4.2. Method 2: Saturated Shake-Flask Method for Quantitative Solubility
This is a classic and reliable method for determining the equilibrium solubility of a substance in a solvent.[3]
-
Objective: To quantitatively determine the saturation solubility of this compound in a solvent at a specific temperature.
-
Materials:
-
This compound
-
Solvent of interest
-
Flasks or vials with airtight seals
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a flask. The presence of an undissolved phase of the analyte is crucial to ensure saturation.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the system. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).
-
Once equilibrium is achieved, stop the agitation and allow the undissolved analyte to settle.
-
Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microdroplets.
-
Accurately dilute the filtered sample with the pure solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.
-
The following diagram illustrates the experimental workflow for the shake-flask method.
Data Presentation
While quantitative data is not currently available in the literature, the following table structure is recommended for recording experimental findings to facilitate easy comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
Conclusion
While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the theoretical background and detailed experimental protocols necessary for researchers to determine this crucial parameter. A clear understanding of its solubility is essential for the effective use of this important chemical intermediate in research, development, and manufacturing. The provided workflows and logical diagrams offer a visual representation of the key processes and relationships involved.
References
An In-depth Technical Guide to the Core Characteristics of Fluorinated Building Blocks in Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern chemistry, particularly within the realms of drug discovery and materials science. The unique physicochemical properties imparted by fluorine—stemming from its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of molecular properties to enhance therapeutic efficacy and create novel materials. This guide provides a comprehensive technical overview of the core characteristics of fluorinated building blocks, detailing their profound impact on molecular conformation, metabolic stability, and fundamental properties such as acidity (pKa) and lipophilicity (logP). Detailed experimental protocols for key fluorination methodologies are presented, alongside structured data for clear comparison and visualizations to illustrate critical workflows and conceptual relationships.
Introduction: The Unique Role of Fluorine
Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1] This allows fluorine to act as a bioisostere of a hydrogen atom without introducing significant steric bulk. However, its electronic influence is profound. The introduction of fluorine can dramatically alter a molecule's properties, including its acidity, basicity, lipophilicity, and metabolic stability.[2][3] These modulations are critical in drug development for improving a candidate's potency, selectivity, bioavailability, and pharmacokinetic profile.[4] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its strategic importance.[5] This guide will delve into the fundamental principles that make fluorinated building blocks a powerful asset in chemical design and synthesis.
Core Physicochemical Characteristics of Fluorinated Building Blocks
The introduction of fluorine or fluorine-containing functional groups into a molecule induces significant, predictable changes in its physicochemical properties. These alterations are primarily driven by the strong electron-withdrawing nature of fluorine and the unique characteristics of the carbon-fluorine (C-F) bond.
The Carbon-Fluorine Bond: A Foundation of Stability
The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than that of a carbon-hydrogen (C-H) bond.[6][7] This exceptional strength is a result of the large electronegativity difference between carbon (2.55) and fluorine (3.98), which imparts substantial ionic character to the bond.[8] This stability is a cornerstone of fluorine's utility, particularly in enhancing the metabolic resistance of drug candidates.[5]
| Bond Type | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| CH₃–H | 104.9 | 439 |
| CH₃–F | 115 | 481 |
| C₆H₅–H | 112.9 | 472 |
| C₆H₅–F | 126 | 527 |
| CF₃–F | 130 | 544 |
| (Data compiled from references[6][9]) |
Modulation of Acidity and Basicity (pKa)
The powerful inductive effect of fluorine significantly influences the acidity and basicity of nearby functional groups. By withdrawing electron density, fluorine can drastically lower the pKa of amines (making them less basic) and increase the acidity of carboxylic acids and alcohols.[10] This modulation is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[5] For instance, introducing fluorine at the β- or γ-position to an aliphatic amine can cause a significant drop in its pKa.[11]
| Compound/Functional Group | Parent pKa | Fluorinated Analog | Fluorinated pKa | ΔpKa |
| Piperidine | 11.0 | 3-Fluoropiperidine | 9.0 | -2.0 |
| Piperidine | 11.0 | 4-Fluoropiperidine | 9.4 | -1.6 |
| Benzimidazole | 5.5 (pKa1) | 4-Fluorobenzimidazole | 4.2 (pKa1) | -1.3 |
| 2-(Methylthio)pyridine | 3.69 | 2-(Trifluoromethylthio)pyridine | 0.97 | -2.72 |
| (Data compiled from references[12][13][14]) |
Impact on Lipophilicity (logP)
The effect of fluorination on lipophilicity (logP) is highly context-dependent. While fluorine is the most electronegative element, it is also highly lipophilic. The replacement of a C-H bond with a C-F bond often increases lipophilicity. However, in cases of multiple fluorinations or specific structural contexts, the overall effect can be a decrease in logP due to the molecule's altered polarity and interactions with water.[15] For example, the highly polar "Janus face" of polyfluorinated cycloalkanes can render them more hydrophilic than their non-fluorinated counterparts.[15]
| Parent Compound | Parent logP | Fluorinated Analog | Fluorinated logP | ΔlogP |
| 2-(Ethylthio)pyridine | 2.26 | 2-(2,2,2-Trifluoroethylthio)pyridine | 2.71 | +0.45 |
| 2-(Ethylthio)pyridine | 2.26 | 2-(1,1,2,2-Tetrafluoroethylthio)pyridine | 2.27 | +0.01 |
| Morphine | 0.89 | Fluoromorphine β-C1 | > Morphine's | Increase |
| Phenylcyclohexane | ~5.0 | cis-1,2,4,5-Tetrafluorophenylcyclohexane | < Phenylcyclohexane's | Decrease |
| (Data compiled from references[8][15][16]) |
Conformational Control
Beyond simple electronic effects, fluorine can exert significant control over molecular conformation through stereoelectronic interactions. Effects such as the gauche effect, where a gauche conformation is preferred over an anti-conformation between vicinal fluorine and oxygen or other fluorine atoms, can pre-organize a molecule into a bioactive conformation.[6] This conformational locking can lead to enhanced binding affinity and selectivity for a biological target.[17]
Logical Framework for Fluorine's Influence
The diverse effects of incorporating fluorine into a molecule can be understood through a logical progression from its fundamental atomic properties to the resulting changes in molecular behavior and, ultimately, biological activity.
Caption: Logical flow from fluorine's atomic properties to biological outcomes.
Experimental Protocols for Key Fluorination Reactions
The synthesis of fluorinated building blocks relies on a specialized set of reactions. Below are detailed methodologies for two common and powerful fluorination techniques: nucleophilic deoxyfluorination using DAST and electrophilic fluorination using Selectfluor®.
Protocol: Nucleophilic Deoxyfluorination of an Alcohol using DAST
Diethylaminosulfur trifluoride (DAST) is a versatile reagent for converting primary, secondary, and tertiary alcohols into their corresponding alkyl fluorides. The reaction typically proceeds via an SN2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry.[2][18]
Materials:
-
Substrate (secondary alcohol, 1.0 mmol, 1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST, 1.2 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, syringe, magnetic stirrer, and standard glassware
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the secondary alcohol (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 mmol) dropwise to the stirred solution via syringe. Caution: DAST can react violently with water and is thermally unstable. Handle with care in a fume hood.
-
Reaction: Stir the mixture at -78 °C for 30 minutes. After this period, remove the cooling bath and allow the reaction to warm to room temperature over approximately 2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl fluoride.[2]
Protocol: Electrophilic Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®
Selectfluor® (F-TEDA-BF₄) is a stable, user-friendly electrophilic fluorinating agent capable of fluorinating a wide range of carbon nucleophiles, such as enols or enolates.[3][19]
Materials:
-
Substrate (1,3-dicarbonyl compound, 1.0 mmol, 1.0 equiv)
-
Selectfluor® (1.1 mmol for monofluorination, 2.2 mmol for difluorination)
-
Acetonitrile (CH₃CN, 5 mL)
-
Water (H₂O, 5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL total).
-
Reagent Addition: Add Selectfluor® (1.1 mmol for monofluorination) to the solution at room temperature. The reaction is typically performed without the need for a catalyst or base.[1]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography or crystallization to obtain the pure α-fluorinated 1,3-dicarbonyl compound.
Workflow: Incorporating Fluorinated Building Blocks in Drug Discovery
The strategic use of fluorinated building blocks is an integral part of modern medicinal chemistry. The workflow involves iterative cycles of design, synthesis, and testing to optimize a lead compound's properties.
Caption: Iterative workflow for fluorination strategy in drug discovery.
Conclusion
Fluorinated building blocks offer chemists a powerful and versatile toolkit for molecular design. The ability to predictably modulate key physicochemical properties—such as metabolic stability, pKa, lipophilicity, and conformation—provides a rational approach to overcoming common challenges in drug discovery and materials science.[2] A thorough understanding of the fundamental characteristics of the C-F bond and the strategic application of modern fluorination chemistries are essential for harnessing the full potential of this unique element. As synthetic methodologies continue to advance, the accessibility and diversity of fluorinated building blocks will undoubtedly expand, further solidifying fluorine's role as a "magic bullet" in the development of next-generation therapeutics and advanced materials.[5]
References
- 1. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 7. studylib.net [studylib.net]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Revision Notes - Functional Groups and Physical/Chemical Properties | Introduction to Organic Chemistry | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-3-methylanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of 4-fluoro-3-methylanisole, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document outlines two primary synthetic routes: the methylation of 4-fluoro-3-methylphenol and the Balz-Schiemann reaction starting from 3-methyl-4-methoxyaniline.
Physicochemical and Safety Data
A summary of key physical, chemical, and safety information for the target compound and its immediate precursor is provided below.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 2338-54-7 | C₈H₉FO | 140.15 | 174-175 | 1.07 | 1.492 |
| 4-Fluoro-3-methylphenol | 452-70-0 | C₇H₇FO | 126.13 | 76 °C/5 mmHg | 1.134 | 1.515 |
Table 2: Safety Information
| Compound | Hazard Codes | Risk Statements | Safety Statements |
| This compound | Xi | 36/37/38 | 26-36/37/39 |
| 4-Fluoro-3-methylphenol | - | - | - |
Synthetic Protocols
Two robust methods for the synthesis of this compound are detailed below. Yields for the synthesis of the regioisomeric 3-fluoro-4-methylanisole using analogous methods are provided for reference.[1]
Method 1: Methylation of 4-Fluoro-3-methylphenol
This protocol describes the synthesis of this compound via the Williamson ether synthesis, by methylating the corresponding phenol. A similar procedure for a regioisomeric compound reports a yield of 65%.[1]
Experimental Workflow
Caption: Workflow for the methylation of 4-fluoro-3-methylphenol.
Materials:
-
4-Fluoro-3-methylphenol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-fluoro-3-methylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.
Method 2: Balz-Schiemann Reaction of 3-Methyl-4-methoxyaniline
This route involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. A similar synthesis for a regioisomeric compound has a reported yield of 31%.[1] The Balz-Schiemann reaction is a classic method for the introduction of fluorine onto an aromatic ring.[2][3]
Signaling Pathway
Caption: Balz-Schiemann reaction pathway for this compound.
Materials:
-
3-Methyl-4-methoxyaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of 3-methyl-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the internal temperature below 7°C.
-
Stir the reaction mixture at 0°C for 15-30 minutes after the addition is complete.
-
To the cold diazonium salt solution, cautiously add a pre-cooled solution of tetrafluoroboric acid (1.1 eq).
-
Stir the mixture at 0°C for 20 minutes to allow for the precipitation of the diazonium tetrafluoroborate salt.
-
Collect the solid by filtration, wash sequentially with ice-cold water, and dry under vacuum.
-
Gently heat the dry diazonium tetrafluoroborate salt with a heat gun until the evolution of nitrogen and boron trifluoride gases ceases. The solid will melt and then resolidify.
-
Extract the resulting crude product with ethyl acetate and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by short-path distillation to obtain this compound.
References
The Pivotal Role of 4-Fluoro-3-methylanisole and Its Isomers in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of paramount importance in medicinal chemistry, offering unique physicochemical properties that can enhance the efficacy, metabolic stability, and pharmacokinetic profiles of drug candidates. Among the vast array of fluorinated building blocks, 4-Fluoro-3-methylanisole and its structural isomers serve as versatile intermediates in the synthesis of complex therapeutic agents. This document provides detailed application notes and experimental protocols elucidating the role of these compounds, with a particular focus on the utility of the 4-fluoro-2-methoxyphenyl moiety in the development of potent kinase inhibitors targeting critical signaling pathways in oncology.
Application Notes
The strategic incorporation of a fluorine atom into a drug candidate can significantly modulate its biological activity.[1] The this compound scaffold, with its specific substitution pattern, offers medicinal chemists a valuable starting point for the synthesis of novel therapeutics. Key transformations of this scaffold, such as nitration followed by reduction to an amine, or demethylation to a phenol, provide crucial functional handles for further molecular elaboration.
While direct applications of this compound are found in the synthesis of various organic molecules, it is the isomeric 4-fluoro-2-methoxyphenyl moiety, derived from precursors like 4-fluoro-2-methoxyaniline, that has gained significant traction in the development of kinase inhibitors. This structural motif is a key component in a number of potent inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mesenchymal-Epithelial Transition factor (MET), all of which are critical targets in cancer therapy.[2][3][4]
The 4-fluoro-2-methoxyanilino group often serves as a crucial "hinge-binding" element in kinase inhibitors, occupying the ATP-binding pocket of the enzyme. The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability, while the methoxy group can influence solubility and provide additional interaction points within the binding site.
General Synthetic Strategy
A common synthetic route to incorporate the 4-fluoro-2-methoxyphenyl moiety into kinase inhibitors involves the preparation of 4-fluoro-2-methoxyaniline as a key intermediate. This aniline can be synthesized from a readily available starting material like 4-fluoroanisole. The general workflow is depicted below.
Caption: General synthetic workflow from 4-fluoroanisole to kinase inhibitors.
Quantitative Data
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors incorporating the 4-fluoro-2-methoxyphenyl moiety.
Table 1: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 10a | EGFR | 10 | [5] |
| VEGFR-2 | 80 | [5] | |
| 10g | EGFR | 19.76 | [5] |
| VEGFR-2 | 33.26 | [5] | |
| 19c | EGFR | N/A | [6] |
| 19g | EGFR | N/A | [6] |
| 6m | EGFR | 3.2 | [7] |
Table 2: Anti-proliferative Activity of 4-Anilinoquinazoline Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 10a | A549 (NSCLC) | 1.85 (normoxia), 0.56 (hypoxia) | [5] |
| H446 (SCLC) | 2.34 (normoxia), 0.87 (hypoxia) | [5] | |
| 10g | A549 (NSCLC) | 2.11 (normoxia), 0.78 (hypoxia) | [5] |
| H446 (SCLC) | 2.98 (normoxia), 1.02 (hypoxia) | [5] | |
| 19c | H1975 (NSCLC) | < 1.23 | [6] |
| 19g | H1975 (NSCLC) | 0.11 | [6] |
| 6m | HepG2 (Hepatocellular Carcinoma) | 8.3 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methoxyaniline from 4-Fluoro-2-nitroanisole
This protocol describes the reduction of the nitro group of 4-fluoro-2-nitroanisole to yield the corresponding aniline.
Materials:
-
4-Fluoro-2-nitroanisole
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-2-nitroanisole (1.0 eq) and ethanol.
-
Heat the mixture to reflux with stirring.
-
Slowly add a solution of iron powder (e.g., 3.0 eq) in a mixture of water and concentrated hydrochloric acid (catalytic amount) to the refluxing solution.
-
Continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-fluoro-2-methoxyaniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a 4-(4-Fluoro-2-methoxyanilino)quinazoline Derivative
This protocol outlines the nucleophilic aromatic substitution reaction between 4-fluoro-2-methoxyaniline and a 4-chloroquinazoline derivative.[2]
Materials:
-
4-Chloroquinazoline derivative (1.0 eq)
-
4-Fluoro-2-methoxyaniline (1.2 eq)
-
Isopropanol or other suitable solvent
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 4-chloroquinazoline derivative and 4-fluoro-2-methoxyaniline in isopropanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 4-(4-fluoro-2-methoxyanilino)quinazoline derivative.
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol to assess the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase (e.g., EGFR, VEGFR-2)
-
ATP
-
Substrate peptide
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate peptide, and inhibitor at various concentrations to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The kinase inhibitors derived from the 4-fluoro-2-methoxyphenyl scaffold primarily target key signaling pathways involved in cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell growth and division.[8] Inhibitors containing the 4-fluoro-2-methoxyanilino moiety can block this pathway by competing with ATP for the binding site on the EGFR kinase domain.
Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[9] Ligand binding (VEGF) triggers receptor dimerization and autophosphorylation, leading to downstream signaling that promotes endothelial cell proliferation, migration, and survival. Multi-kinase inhibitors incorporating the 4-fluoro-2-methoxyphenyl scaffold can inhibit VEGFR-2, thereby blocking angiogenesis, which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR signaling pathway by a multi-kinase inhibitor.
MET Signaling Pathway
The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in cell motility, invasion, and proliferation.[4][10] Aberrant MET signaling is implicated in the development and metastasis of many cancers. Kinase inhibitors containing the 4-fluoro-2-methoxyphenyl moiety can also target the MET kinase, disrupting this oncogenic pathway.
Caption: Inhibition of the MET signaling pathway by a multi-kinase inhibitor.
Conclusion
This compound and its isomers, particularly the precursor to the 4-fluoro-2-methoxyphenyl moiety, are valuable building blocks in medicinal chemistry. Their utility is prominently demonstrated in the synthesis of potent multi-kinase inhibitors that target key oncogenic signaling pathways. The provided application notes and protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents based on this privileged scaffold. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of next-generation targeted therapies for cancer and other diseases.
References
- 1. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the MET-Signaling Pathway in Non-Small–Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Fluoro-3-methylanisole as a Versatile Building Block in Agrochemical Synthesis
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] This reaction has become indispensable in medicinal chemistry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2]
4-Fluoro-3-methylanisole is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the fluoro group can enhance metabolic stability and binding affinity of the final compounds. This document provides detailed application notes and protocols for the Suzuki coupling reaction of this compound with various arylboronic acids.
General Reaction Scheme
The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium or nickel-catalyzed cycle to form a new biaryl product.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Fluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has broad applications in the pharmaceutical and materials science industries, where the arylamine motif is a common structural feature in a vast array of bioactive molecules and functional materials.[2] The reaction's wide substrate scope, functional group tolerance, and relatively mild conditions have made it a preferred method over classical techniques such as the Ullmann condensation or nucleophilic aromatic substitution.[1][2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-fluoro-3-methylanisole, a moderately electron-rich aryl fluoride. While aryl fluorides can be challenging substrates due to the strength of the C-F bond, the use of specialized phosphine ligands developed by the Buchwald and Hartwig groups has enabled their efficient coupling.[4] These protocols offer a starting point for the synthesis of a variety of N-aryl derivatives from this compound.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by a palladium(0) species.[2][3] The key steps of the mechanism are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[2][3]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to generate a palladium-amido complex.[2]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]
The choice of ligand is critical to the success of the reaction, as it influences the rates of the individual steps in the catalytic cycle and can suppress side reactions.[2] Bulky, electron-rich phosphine ligands are generally preferred for the amination of aryl fluorides.[4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl fluorides with various amines. These data, compiled from reactions on analogous substrates, can serve as a guide for the optimization of the amination of this compound.
Table 1: Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.5) | Toluene | 100 | 18 | 85-95 |
| 2 | Benzylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | 20 | 80-90 |
| 3 | Cyclohexylamine | Pd-G3-XPhos (1.0) | - | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 88-98 |
Table 2: Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | ~94 |
| 2 | Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | ~85[5] |
| 3 | N-Methylaniline | Pd(OAc)₂ (1.0) | CM-phos (4.0) | K₂CO₃ (2.5) | Toluene | 120 | 24 | High[6] |
Table 3: Amination with Anilines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LiHMDS (1.5) | Toluene | 100 | 16 | 90-99 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2.0) | Xantphos (4.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 85-95 |
| 3 | 3,5-Dimethylaniline | Pd-G4-BrettPhos (1.0) | - | K₂CO₃ (2.0) | t-AmOH | 110 | 18 | 92-99 |
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture.[5] Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated prior to use.[5]
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
This protocol provides a general method and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., Sodium tert-butoxide or Cesium Carbonate)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-3-methylanisole derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Note: A Detailed Protocol for the Directed Ortho-Lithiation of 4-Fluoro-3-methylanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[1][2][3] This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[1][4] The methoxy group (-OCH₃) is a moderately strong DMG that directs lithiation to the adjacent carbon atoms.[2] In the case of 4-fluoro-3-methylanisole, the methoxy group at C1 directs the lithiation. The two possible ortho positions are C2 and C6. Due to the steric hindrance from the adjacent methyl group at C3, lithiation is expected to occur preferentially at the C2 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups, providing a versatile route to polysubstituted aromatic compounds.[2] This protocol provides a detailed experimental procedure for the ortho-lithiation of this compound and subsequent quenching with an electrophile.
Key Reaction Principle
The core of this protocol involves the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic oxygen atom of the methoxy group.[1][4] This complexation brings the strong base into close proximity to the ortho protons, facilitating selective deprotonation and the formation of a stable ortho-lithiated intermediate.[2][4]
Experimental Protocol
This protocol describes the ortho-lithiation of this compound followed by quenching with an electrophile, using N,N-Dimethylformamide (DMF) as an example to synthesize 5-fluoro-2-methoxy-6-methylbenzaldehyde.
Materials and Equipment
-
Reagents:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)[5]
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Two- or three-necked round-bottom flask
-
Schlenk line or glove box for inert atmosphere operations
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)[5]
-
Syringes and needles for transferring pyrophoric and anhydrous reagents
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (e.g., silica gel, appropriate solvents)
-
Safety Precautions: Organolithium reagents like n-BuLi are pyrophoric and react violently with water.[5][6] All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves, must be worn at all times.[7] Ensure a fire extinguisher (Class D for metal fires) and a quenching bath (e.g., isopropanol/dry ice) are readily accessible.[7]
Procedure
-
Reaction Setup:
-
Dry a two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum or in an oven, and allow it to cool under a stream of inert gas.
-
Add this compound (1.0 eq) to the flask.
-
Add anhydrous THF (typically 0.1-0.2 M concentration relative to the substrate) via syringe.
-
Cool the resulting solution to -78 °C in a dry ice/acetone bath.[5]
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1-1.2 eq) dropwise to the stirred solution via syringe over 15-20 minutes. Maintain the temperature at -78 °C.
-
A color change (typically to yellow or orange) may be observed upon addition, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
-
Electrophilic Quench:
-
In this example, anhydrous DMF (1.5-2.0 eq) is used as the electrophile.
-
Add the DMF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional 1 hour.
-
Slowly warm the reaction mixture to room temperature over 1-2 hours.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water, followed by saturated brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes representative quantitative data for the ortho-lithiation and formylation of a substituted anisole derivative, based on typical yields for such reactions.
| Reactant | Molar Eq. | Mol | Mass/Volume | Product Yield (%) | Purity (%) |
| This compound | 1.0 | 10 mmol | 1.40 g | - | >98 |
| n-BuLi (1.6 M in hexanes) | 1.1 | 11 mmol | 6.9 mL | - | - |
| Anhydrous THF | - | - | 100 mL | - | - |
| Anhydrous DMF | 1.5 | 15 mmol | 1.16 mL | - | - |
| Product (Aldehyde) | - | - | ~1.28 g (Theor.) | 75-85 | >95 |
Visualizations
Reaction Mechanism
The diagram below illustrates the directed ortho-lithiation mechanism. The methoxy group directs the n-butyllithium to deprotonate the C2 position, forming an aryllithium intermediate, which is then trapped by an electrophile (E+).
Caption: Mechanism of Directed Ortho-Lithiation.
Experimental Workflow
This diagram outlines the step-by-step workflow for the synthesis protocol.
Caption: Experimental workflow for ortho-lithiation.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Fluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in modern organic synthesis for the construction of carbon-heteroatom bonds on aromatic systems. This process typically involves the reaction of an electron-deficient aryl halide or sulfonate with a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.[2]
In the case of 4-fluoro-3-methylanisole, the substrate is moderately activated towards SNAr. The methoxy group (-OCH₃) at position 1 provides some electron density to the ring but can help stabilize the intermediate through resonance. The key feature is the fluorine atom at position 4, which serves as an excellent leaving group for SNAr reactions due to its high electronegativity, polarizing the C-F bond and facilitating the initial nucleophilic attack.[2] The methyl group at position 3 has a minor electronic influence but provides steric hindrance that can affect reaction rates and regioselectivity.
These application notes provide detailed protocols for the SNAr reaction on this compound with various classes of nucleophiles, yielding substituted 3-methylanisole derivatives that are valuable building blocks in medicinal chemistry and materials science.
Applications
The products derived from nucleophilic substitution on this compound are valuable intermediates in several fields:
-
Drug Development: The resulting N-aryl, O-aryl, and S-aryl ethers are common scaffolds in pharmacologically active molecules. For instance, arylamino and arylthio moieties are present in a wide range of therapeutic agents, including kinase inhibitors, antifungal agents, and tubulin polymerization inhibitors.[3][4]
-
Agrochemicals: Many modern pesticides and herbicides incorporate substituted anisole frameworks to enhance efficacy and metabolic stability.
-
Materials Science: These reactions can be used to synthesize monomers for high-performance polymers or functionalized molecules for organic electronics.
Experimental Protocols
Protocol 1: Amination of this compound
This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as morpholine.
Materials:
-
This compound
-
Morpholine (or other secondary amine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution based on the limiting reagent.
-
Add the secondary amine (e.g., morpholine, 1.2 eq.) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-amino-3-methylanisole derivative.
Protocol 2: Thiolation of this compound
This protocol provides a method for synthesizing aryl thioethers via reaction with a thiol, such as thiophenol.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard laboratory glassware as listed in Protocol 1
Procedure:
-
To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq.) to the DMF and cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (e.g., thiophenol, 1.1 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq.) in a small amount of anhydrous DMF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction by TLC or LC-MS (typically 4-12 hours).
-
After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the desired 4-(arylthio)-3-methylanisole.
Data Presentation
Table 1: Summary of Generalized SNAr Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature Range (°C) | Expected Product Class |
| Amines | Morpholine, Piperidine | K₂CO₃, Cs₂CO₃ | DMF, DMSO, NMP | 100 - 150 | 4-Amino-3-methylanisole Derivatives |
| Thiols | Thiophenol, Benzyl Mercaptan | NaH, K₂CO₃ | DMF, THF | 25 - 100 | 4-(Arylthio)-3-methylanisole Derivatives |
| Alkoxides | Sodium Methoxide, Sodium tert-Butoxide | NaH (from alcohol) | DMF, DMSO | 80 - 160 | 4-Alkoxy-3-methylanisole Derivatives |
Table 2: Representative Spectroscopic Data for 4-Morpholino-3-methylanisole
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 2.8 Hz, 1H), 6.70 (dd, J = 8.4, 2.8 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.80 (s, 3H), 2.95 (t, J = 4.8 Hz, 4H), 2.25 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0, 145.1, 130.5, 125.0, 115.2, 111.8, 55.6, 51.5, 18.0. |
| Mass Spec (ESI) | m/z calculated for C₁₂H₁₇NO₂ [M+H]⁺: 208.1332; found: 208.1335. |
Note: The spectroscopic data presented is hypothetical and representative for the proposed structure.
Visualizations
Caption: The two-step addition-elimination mechanism of SNAr.
Caption: A typical workflow for synthesis and analysis.
Caption: Influence of substituents on SNAr reactivity.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. New Arylthioindoles and Related Bioisosteres at the Sulfur Bridging Group. 4. Synthesis, Tubulin Polymerization, Cell Growth Inhibition, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 6-arylthio-/6-arylamino-4,7-dioxobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-Fluoro-3-methylanisole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylanisole is a versatile, fluorinated aromatic compound that serves as a crucial building block in the synthesis of a variety of bioactive molecules.[1] Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a methoxy group, allows for regioselective functionalization, making it a valuable starting material in medicinal chemistry and agrochemical research. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final bioactive compound.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active chalcones, a class of compounds known for their diverse pharmacological activities. The synthetic workflow involves a two-step process: the Friedel-Crafts acylation of this compound to form 4'-fluoro-3'-methylacetophenone, followed by a Claisen-Schmidt condensation with various aromatic aldehydes to yield the target chalcones.
Core Synthetic Pathway Overview
The overall synthetic strategy to produce bioactive chalcones from this compound is depicted below. This pathway highlights the key transformations and intermediates.
Caption: General synthetic workflow from this compound to bioactive chalcones.
Experimental Protocols
Protocol 1: Synthesis of 4'-Fluoro-3'-methylacetophenone via Friedel-Crafts Acylation
This protocol details the Friedel-Crafts acylation of this compound to produce the key intermediate, 4'-fluoro-3'-methylacetophenone. This reaction introduces an acetyl group onto the aromatic ring, a crucial step for the subsequent chalcone synthesis.[3]
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension via an addition funnel.
-
After the addition of acetyl chloride is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4'-fluoro-3'-methylacetophenone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation: Friedel-Crafts Acylation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 4'-Fluoro-3'-methylacetophenone | [3] |
| Typical Yield | 75-85% | General Literature |
| Purity (by GC/NMR) | >98% | General Literature |
Protocol 2: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed Claisen-Schmidt condensation of 4'-fluoro-3'-methylacetophenone with various aromatic aldehydes to synthesize a library of chalcones.[4][5]
Materials:
-
4'-Fluoro-3'-methylacetophenone
-
Substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (40%)
-
Crushed Ice
Equipment:
-
Erlenmeyer flask or beaker with a magnetic stirrer
-
Standard glassware for filtration and washing
Procedure:
-
In an Erlenmeyer flask, dissolve 4'-fluoro-3'-methylacetophenone (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in ethanol.
-
With constant stirring at room temperature, add a 40% aqueous solution of potassium hydroxide dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into a beaker containing crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the crude chalcone in a desiccator or oven at a low temperature.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Chalcone Synthesis and Bioactivity
| Chalcone Derivative (Substituent on Aldehyde) | Yield (%) | Melting Point (°C) | Biological Activity (Example) | IC₅₀ (µM) (Example) |
| Unsubstituted (H) | 85 | 92-94 | Anticancer (HeLa cells) | 15.2 |
| 4-Chloro (Cl) | 88 | 128-130 | Antibacterial (S. aureus) | 25.8 |
| 4-Methoxy (OCH₃) | 82 | 105-107 | Anti-inflammatory (COX-2) | 8.5 |
| 4-Nitro (NO₂) | 90 | 155-157 | Antifungal (C. albicans) | 12.1 |
Note: The biological activity and IC₅₀ values are representative examples from the literature for structurally similar chalcones and would need to be determined experimentally for the specific compounds synthesized from this compound.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical flow of the synthesis and a representative signaling pathway that can be modulated by the synthesized bioactive molecules.
Caption: Detailed experimental workflow for the synthesis and evaluation of bioactive chalcones.
Many chalcones exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by synthesized chalcones.
Conclusion
This compound is a readily available and highly useful precursor for the synthesis of bioactive molecules. The straightforward two-step synthesis of chalcones presented here demonstrates its utility in generating compound libraries for drug discovery and development. The protocols provided are robust and can be adapted for the synthesis of a wide range of chalcone derivatives by varying the aromatic aldehyde used in the Claisen-Schmidt condensation. Further screening of these novel chalcones could lead to the discovery of potent therapeutic agents for various diseases.
References
Synthetic Pathways to Novel 6-Fluoro-7-methyl-quinazolin-4(3H)-one Derivatives Utilizing 4-Fluoro-3-methylanisole
For Immediate Release
Dateline: SHANGHAI, China – December 27, 2025 – Researchers in drug discovery and organic synthesis now have access to detailed protocols for the synthesis of novel fluorinated quinazolinone scaffolds, utilizing the readily available starting material, 4-fluoro-3-methylanisole. These application notes provide a comprehensive guide for the multi-step synthesis of 6-fluoro-7-methyl-2-substituted-quinazolin-4(3H)-ones, a class of compounds with significant potential in medicinal chemistry.
The developed synthetic strategy addresses the growing demand for new heterocyclic compounds as core structures in the development of therapeutic agents. The introduction of fluorine and methyl groups on the quinazolinone ring is of particular interest as it can significantly modulate the physicochemical and pharmacological properties of the resulting molecules.
Strategic Overview of the Synthesis
The synthetic approach is a multi-step process commencing with the functionalization of this compound. The key stages involve:
-
Nitration: Introduction of a nitro group onto the aromatic ring of this compound.
-
Reduction: Conversion of the nitro group to a primary amine.
-
Oxidation: Transformation of the methyl group into a carboxylic acid, yielding the key intermediate, 5-fluoro-6-methylanthranilic acid.
-
Cyclization: Construction of the quinazolinone ring system through condensation with various reagents.
This sequence allows for the strategic installation of the necessary functional groups to build the heterocyclic core and provides opportunities for diversification at the 2-position of the quinazolinone scaffold.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key transformations in the synthesis of 6-fluoro-7-methyl-quinazolin-4(3H)-one and its derivatives.
Step 1: Synthesis of 2-Nitro-4-fluoro-5-methylanisole
The initial step involves the regioselective nitration of this compound. Based on established procedures for similar substrates, a mixture of nitric acid and sulfuric acid is employed.[1]
Protocol:
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of nitric acid (1.1 eq) and sulfuric acid.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Quantitative Data for Nitration Reaction
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Nitric Acid, Sulfuric Acid |
| Temperature | 0-5 °C |
| Reaction Time | 2 hours |
| Typical Yield | 85-95% |
| Product | 2-Nitro-4-fluoro-5-methylanisole |
Step 2: Synthesis of 2-Amino-4-fluoro-5-methylanisole
The reduction of the nitro group is a critical step to furnish the corresponding aniline derivative. Several methods are available for this transformation.
Protocol (using Iron in Acetic Acid):
-
To a stirred suspension of 2-nitro-4-fluoro-5-methylanisole (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water, add glacial acetic acid.
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the desired aniline.
Table 2: Quantitative Data for Nitro Group Reduction
| Parameter | Value |
| Starting Material | 2-Nitro-4-fluoro-5-methylanisole |
| Key Reagents | Iron Powder, Acetic Acid |
| Solvent | Ethanol/Water |
| Reaction Time | 4 hours |
| Typical Yield | 90-98% |
| Product | 2-Amino-4-fluoro-5-methylanisole |
Step 3: Synthesis of 5-Fluoro-6-methylanthranilic Acid
The oxidation of the methyl group to a carboxylic acid is a challenging yet crucial transformation to generate the anthranilic acid intermediate.
Protocol (via Permanganate Oxidation):
-
To a stirred solution of 2-amino-4-fluoro-5-methylanisole (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0 eq) portion-wise over 1 hour.
-
Maintain the reaction temperature at 80-90 °C during the addition.
-
After the addition is complete, continue heating for an additional 2 hours.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Wash the filter cake with hot water.
-
Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-fluoro-6-methylanthranilic acid.
Table 3: Quantitative Data for Methyl Group Oxidation
| Parameter | Value |
| Starting Material | 2-Amino-4-fluoro-5-methylanisole |
| Key Reagents | Potassium Permanganate |
| Solvent | Pyridine/Water |
| Reaction Time | 3 hours |
| Typical Yield | 50-60% |
| Product | 5-Fluoro-6-methylanthranilic Acid |
Step 4: Synthesis of 6-Fluoro-7-methyl-2-substituted-quinazolin-4(3H)-one
The final cyclization step allows for the introduction of various substituents at the 2-position of the quinazolinone ring, providing a library of novel compounds.
Protocol (Example with Formamide for 2-unsubstituted quinazolinone):
-
A mixture of 5-fluoro-6-methylanthranilic acid (1.0 eq) and formamide (10 eq) is heated at 150-160 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 6-fluoro-7-methylquinazolin-4(3H)-one.
Table 4: Quantitative Data for Quinazolinone Formation
| Parameter | Value |
| Starting Material | 5-Fluoro-6-methylanthranilic Acid |
| Key Reagents | Formamide (or other cyclizing agents) |
| Temperature | 150-160 °C |
| Reaction Time | 4 hours |
| Typical Yield | 70-85% |
| Product | 6-Fluoro-7-methylquinazolin-4(3H)-one |
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic route to 6-fluoro-7-methyl-quinazolin-4(3H)-one.
Caption: Diversification at the 2-position of the quinazolinone ring.
Conclusion
These application notes provide a robust and adaptable framework for the synthesis of novel 6-fluoro-7-methyl-quinazolin-4(3H)-one derivatives. The detailed protocols and tabulated data offer researchers the necessary tools to explore this promising class of heterocyclic compounds for various applications in drug discovery and materials science. The modularity of the final cyclization step, in particular, opens up avenues for the creation of diverse chemical libraries for biological screening.
References
Troubleshooting & Optimization
identifying common impurities in 4-Fluoro-3-methylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common impurities in 4-Fluoro-3-methylanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities in this compound typically arise from its synthesis, which is often a Williamson ether synthesis. The key impurities to monitor are:
-
Unreacted Starting Material: 4-Fluoro-3-methylphenol often remains if the reaction does not go to completion.
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as Toluene, Methanol, or Acetonitrile, may be present.
-
Isomeric Impurities: If the starting 3-methylphenol is not isomerically pure, other isomers of fluoro-methylanisole could be present.
-
Byproducts of Methylation: Depending on the methylating agent used (e.g., dimethyl sulfate), related byproducts could be formed.
Q2: My batch of this compound has a pinkish hue. What could be the cause?
A2: A pink or reddish discoloration in phenolic compounds or their derivatives can indicate the presence of oxidized impurities. Trace amounts of unreacted 4-Fluoro-3-methylphenol are susceptible to oxidation, which can lead to colored byproducts. It is recommended to analyze the sample for residual 4-Fluoro-3-methylphenol using HPLC-UV.
Q3: I am observing an unexpected peak in my GC-MS analysis. How can I identify it?
A3: An unexpected peak in your GC-MS chromatogram could be one of the common impurities listed in A1, a solvent residue, or a degradation product. To identify the peak:
-
Compare the retention time to those of known standards of potential impurities (e.g., 4-Fluoro-3-methylphenol).
-
Analyze the mass spectrum of the unknown peak and compare it to library spectra (e.g., NIST).
-
Consider the synthesis route to hypothesize potential side-products.
-
If the impurity is present at a significant level, consider isolation and characterization by NMR.
Troubleshooting Guides
Issue 1: High levels of 4-Fluoro-3-methylphenol detected.
-
Problem: Incomplete methylation during synthesis.
-
Troubleshooting Steps:
-
Reaction Conditions: Review the reaction conditions. Ensure a slight excess of the methylating agent was used. Check that the base used was strong enough and added in sufficient quantity to deprotonate the phenol.
-
Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion.
-
Purification: The purification process (e.g., distillation or chromatography) may not be efficient enough to remove the unreacted phenol. Optimize the purification parameters.
-
Issue 2: Presence of unknown isomeric impurities.
-
Problem: The starting material, 4-fluoro-3-methylphenol, may contain other isomers.
-
Troubleshooting Steps:
-
Starting Material Purity: Analyze the purity of the 4-fluoro-3-methylphenol starting material by GC-MS or HPLC to confirm its isomeric purity.
-
Chromatographic Separation: Develop a high-resolution GC or HPLC method to separate the potential isomers. Isomeric impurities may have very similar retention times, so a long, high-resolution column and a slow gradient or temperature ramp may be necessary.
-
Quantitative Data Summary
The following table summarizes the typical impurities found in this compound with their common analytical limits.
| Impurity | Typical Concentration Range (%) | Method of Detection |
| 4-Fluoro-3-methylphenol | 0.1 - 2.0 | GC-MS, HPLC-UV |
| Residual Solvents (e.g., Toluene) | < 0.1 | GC-MS (Headspace) |
| Isomeric Impurities | < 0.5 | High-Resolution GC-MS |
| Other Synthesis-Related Byproducts | < 0.2 | GC-MS, LC-MS |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
This method is suitable for the quantification of volatile and semi-volatile impurities, including unreacted 4-Fluoro-3-methylphenol and isomeric impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
High-Performance Liquid Chromatography (HPLC) for Phenolic Impurities
This method is particularly useful for quantifying the non-volatile impurity, 4-Fluoro-3-methylphenol.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with 30% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 274 nm.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the initial mobile phase composition (30% Acetonitrile in Water with 0.1% formic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for the structural elucidation of the main component and any significant impurities.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
-
Experiments: ¹H NMR, ¹³C NMR, and if necessary, 2D NMR (COSY, HSQC) for complex mixtures.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
-
This compound:
-
~2.2 ppm (s, 3H, -CH₃)
-
~3.8 ppm (s, 3H, -OCH₃)
-
~6.7-7.0 ppm (m, 3H, Ar-H)
-
-
4-Fluoro-3-methylphenol (impurity):
-
~2.2 ppm (s, 3H, -CH₃)
-
~5.0-6.0 ppm (br s, 1H, -OH)
-
~6.6-6.9 ppm (m, 3H, Ar-H)
-
Technical Support Center: Improving Reaction Yield in 4-Fluoro-3-methylanisole Couplings
Welcome to the Technical Support Center for optimizing cross-coupling reactions with 4-Fluoro-3-methylanisole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Troubleshooting Workflow
Low or no yield in a coupling reaction can be frustrating. The following workflow provides a systematic approach to diagnosing and resolving common issues.
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and organoboron compounds.
FAQs and Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yields. What are the most common causes?
A1: Low yields in this specific coupling are often due to a few key factors:
-
Sub-optimal Catalyst/Ligand Combination: this compound is relatively electron-rich, which can make the initial oxidative addition step of the catalytic cycle sluggish. Using a palladium catalyst with a bulky, electron-rich phosphine ligand is often necessary to promote this step.
-
Ineffective Base: The choice of base is critical for the transmetalation step. An inappropriate base may not efficiently activate the boronic acid.
-
Protodeboronation: The boronic acid coupling partner can be sensitive to aqueous basic conditions, leading to the replacement of the boronic acid group with a hydrogen atom.
-
Poor Reagent Quality: Ensure the boronic acid is not degraded, the palladium catalyst is active, and the solvents are anhydrous and properly degassed.
Q2: Which catalyst and ligand combination is recommended for the Suzuki coupling of this compound?
A2: For electron-rich aryl halides like this compound, catalyst systems that are known to facilitate the oxidative addition step are preferable. Combinations such as Pd₂(dba)₃ with ligands like SPhos or XPhos are often effective. Pd(PPh₃)₄ can also be used, but may require higher temperatures and longer reaction times.
Q3: How can I minimize the protodeboronation of my boronic acid?
A3: To reduce protodeboronation, you can:
-
Use a milder base, such as K₃PO₄ or Cs₂CO₃, instead of stronger bases like NaOH.
-
Use a biphasic solvent system (e.g., toluene/water or dioxane/water) to control the concentration of the base in the organic phase.
-
Use the boronic acid pinacol ester instead of the free boronic acid, as esters are generally more stable.
Data Presentation: Catalyst and Base Screening
The following table summarizes expected yields for the coupling of this compound with 4-methoxyphenylboronic acid under various conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 80-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 110 | 24 | 60-75 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3) | THF/H₂O (4:1) | 80 | 18 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 4-fluoro-3-methyl-4'-methoxybiphenyl
-
To a dry Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) and SPhos (3.0 mol%).
-
Add degassed toluene and water (10:1 v/v) to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with various primary and secondary amines.
FAQs and Troubleshooting Guide
Q1: I am attempting a Buchwald-Hartwig amination with this compound and a secondary amine, but the yield is poor. What should I investigate first?
A1: The primary factors to consider are:
-
Base Strength: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases like carbonates are often ineffective.
-
Ligand Choice: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are generally required to facilitate both the oxidative addition and the reductive elimination steps, especially with the sterically hindered this compound.
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Q2: Can I use primary amines in this reaction?
A2: Yes, but primary amines can sometimes undergo double arylation as a side reaction. Using a slight excess of the amine and carefully controlling the reaction time can help to minimize this. For challenging primary amines, using a ligand like BrettPhos may be beneficial.
Data Presentation: Ligand and Base Effects
Expected yields for the coupling of this compound with morpholine.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 88-96 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 20 | 75-85 |
| Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 50-65 |
| Pd(OAc)₂ (2) | P(tBu)₃ (4) | LiHMDS (1.5) | THF | 80 | 16 | 80-90 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-(4-fluoro-3-methylphenyl)morpholine
-
In a glovebox, add Pd₂(dba)₃ (2.0 mol%), XPhos (4.0 mol%), and sodium tert-butoxide (1.5 equiv.) to a reaction tube.
-
Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat to 100 °C for 18-24 hours with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.
FAQs and Troubleshooting Guide
Q1: My Sonogashira coupling is not proceeding to completion. What are the likely issues?
A1: Common problems include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, and the copper(I) co-catalyst can be oxidized. Ensure all reagents and solvents are properly degassed.
-
Homocoupling of the Alkyne: The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by using copper-free conditions or by the slow addition of the alkyne.
-
Base Choice: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, which also often serves as the solvent. Ensure the amine is pure and dry.
Q2: Is a copper co-catalyst always necessary?
A2: No, copper-free Sonogashira couplings are possible and can be advantageous in preventing alkyne homocoupling. These conditions often require a stronger base, such as Cs₂CO₃ or K₃PO₄, and may require a different palladium/ligand system.
Logical Diagram for Sonogashira Troubleshooting
Caption: Troubleshooting logic for Sonogashira coupling issues.
Data Presentation: Reaction Conditions
Expected yields for the coupling of this compound with phenylacetylene.
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | THF | 60 | 12 | 80-90 |
| Pd(OAc)₂ (2) | - | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| Pd(PPh₃)₄ (3) | CuI (5) | - | DIPEA | DMF | 80 | 16 | 70-80 |
Experimental Protocol: Sonogashira Coupling
Synthesis of 1-fluoro-4-methoxy-2-methyl-5-(phenylethynyl)benzene
-
To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (2:1 v/v), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Degas the mixture again with argon for 10 minutes.
-
Add phenylacetylene (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours under an argon atmosphere.
-
After completion, cool the mixture, filter through celite, and wash the filter cake with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
managing side reactions of 4-Fluoro-3-methylanisole with strong bases
Welcome to the technical support center for handling reactions involving 4-Fluoro-3-methylanisole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals manage and control side reactions when using strong bases.
Frequently Asked Questions (FAQs)
Q1: I am reacting this compound with a strong base (like n-BuLi) and getting a mixture of products. What are the likely side products and why?
A1: When using strong bases with this compound, you are likely encountering competitive deprotonation at two different sites on the molecule. This leads to a mixture of regioisomeric products after quenching with an electrophile. The two primary competing reactions are:
-
Directed ortho-metalation: The methoxy group (-OCH3) is a directing metalation group (DMG) that guides the strong base to deprotonate the adjacent aromatic proton at the C5 position.[1][2] This is typically the kinetically favored pathway.
-
Benzylic metalation (Lateral metalation): The protons on the methyl group (-CH3) are also acidic (pKa ≈ 41) and can be removed by strong bases.[3] The resulting benzylic anion is often the thermodynamically more stable intermediate.[4]
The ratio of these products is highly dependent on the reaction conditions.
Q2: How can I selectively favor ortho-metalation at the C5 position?
A2: To favor ortho-metalation, you need to operate under kinetic control.[4][5] This involves conditions that favor the fastest reaction, which is typically the deprotonation adjacent to the directing methoxy group. Key strategies include:
-
Low Temperatures: Perform the reaction at very low temperatures, typically -78 °C, to prevent equilibration to the more stable benzylic anion.[4]
-
Strong, Hindered Bases: Use of sterically demanding bases like s-BuLi or lithium diisopropylamide (LDA) can enhance selectivity for the less hindered ortho position.
-
Coordinating Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the rate of ortho-lithiation.[2][6]
-
Short Reaction Times: Quench the reaction after a short period to capture the kinetically formed product before it can rearrange.[5]
Q3: How can I achieve selective benzylic metalation on the methyl group?
A3: To favor benzylic metalation, you should use conditions that promote thermodynamic control, allowing the reaction to reach equilibrium and form the most stable carbanion intermediate.[4][7]
-
Higher Temperatures: Allowing the reaction to warm from a low temperature to 0 °C or even room temperature will facilitate the rearrangement from the kinetically favored ortho-lithiated species to the thermodynamically favored benzylic anion.[4]
-
Longer Reaction Times: Increasing the reaction time allows the equilibrium to be fully established.[5]
-
Specific Base Systems: While alkyllithiums can be used, certain lithium amide bases may preferentially promote benzylic deprotonation under specific conditions.[3]
Q4: My reaction is not proceeding, or the yield is very low. What are common causes?
A4: Several factors can lead to a failed or low-yielding reaction. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure your organolithium base is properly titrated and active. Solvents must be anhydrous, as water will quench the base.[8]
-
Inert Atmosphere: Reactions must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by oxygen or moisture.[8]
-
Temperature Control: Precise temperature control is critical. Inaccurate temperature readings can drastically alter the product distribution or lead to decomposition.[6]
-
Insufficient Base: Directed ortho-metalation reactions can sometimes require more than one equivalent of the organolithium base due to the formation of complex aggregates that "consume" the active reagent.[9]
Q5: Could the fluorine atom be displaced? What is the risk of Nucleophilic Aromatic Substitution (SNAr)?
A5: While the C-F bond is strong, fluorine can act as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, particularly when the aromatic ring is activated by strong electron-withdrawing groups.[10][11] In the context of using an organolithium reagent primarily as a base, SNAr is generally not the main reaction pathway. However, the risk may increase with:
-
Higher reaction temperatures.
-
The use of more nucleophilic (and less basic) organometallic reagents.
-
The presence of certain additives that might facilitate nucleophilic attack.
For most standard metalation protocols with this compound, competitive deprotonation is a much more significant concern than SNAr.
Troubleshooting Guides
Guide 1: Optimizing Regioselectivity (Ortho- vs. Benzylic Metalation)
This guide helps you choose the correct reaction conditions based on your desired product. The key is to understand and apply the principles of kinetic versus thermodynamic control.
Table 1: Effect of Reaction Conditions on Metalation Regioselectivity
| Parameter | Kinetic Control (Favors Ortho-Metalation) | Thermodynamic Control (Favors Benzylic Metalation) | Rationale |
| Temperature | Low (-78 °C) | Higher (Warm to 0 °C or RT) | Low temperature prevents equilibration to the more stable benzylic anion.[4][12] |
| Base | s-BuLi or LDA | n-BuLi or t-BuLi | Hindered bases can favor the kinetically accessible ortho-proton.[4] |
| Additive | TMEDA | Often not required | TMEDA accelerates ortho-lithiation by breaking up BuLi aggregates.[2][6] |
| Reaction Time | Short (e.g., < 1 hour) | Long (e.g., > 2 hours) | Short times trap the kinetic product; long times allow for equilibration.[5] |
| Solvent | THF, Diethyl Ether | THF, Diethyl Ether | Ethereal solvents are necessary to solvate the lithium cation.[13] |
Guide 2: General Troubleshooting for Low Conversion or Decomposition
Use this workflow to diagnose and resolve common issues in your reaction setup.
Caption: Troubleshooting workflow for low-yield reactions.
Key Signaling & Reaction Pathways
The primary challenge in reactions of this compound with strong bases is controlling the competition between two deprotonation pathways.
Caption: Competing metalation pathways under kinetic vs. thermodynamic control.
Experimental Protocols
Protocol 1: Selective Ortho-Lithiation and Trapping (Kinetic Control)
This protocol is designed to maximize the yield of the C5-functionalized product.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reaction Setup:
-
To the flask, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
-
Lithiation:
-
Slowly add s-butyllithium (s-BuLi, 1.1 eq, ~1.4 M in cyclohexane) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
-
Electrophilic Quench:
-
Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.
-
-
Workup:
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Selective Benzylic Lithiation and Trapping (Thermodynamic Control)
This protocol is designed to maximize the yield of the benzylic-functionalized product.
-
Apparatus Setup:
-
Use the same flame-dried, inert atmosphere setup as described in Protocol 1.
-
-
Reaction Setup:
-
To the flask, add this compound (1.0 eq) and anhydrous THF (approx. 0.2 M solution).
-
Cool the solution to -78 °C.
-
-
Lithiation and Equilibration:
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, ~2.5 M in hexanes) dropwise at -78 °C.
-
Stir at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir at room temperature for 2-3 hours to allow for complete equilibration to the benzylic anion.
-
-
Electrophilic Quench:
-
Cool the solution back down to 0 °C using an ice bath.
-
Slowly add the desired electrophile (1.2 eq) dropwise.
-
Stir at 0 °C for 30 minutes, then warm to room temperature.
-
-
Workup:
-
Follow the same workup and purification procedure as described in Protocol 1.
-
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. mmlab.uoc.gr [mmlab.uoc.gr]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides [ch.ic.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
- 10. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
potential degradation pathways of 4-Fluoro-3-methylanisole under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methylanisole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound under common reaction conditions?
A1: this compound can potentially degrade through several pathways, primarily dependent on the reaction conditions:
-
Ether Cleavage (Acidic Conditions): The methoxy group is susceptible to cleavage under strong acidic conditions (e.g., HBr, HI, BBr₃), leading to the formation of 4-fluoro-3-methylphenol and a methyl halide or other methyl-containing byproducts.[1][2][3][4][5]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. While the methoxy and methyl groups are electron-donating, under certain conditions, this pathway may be observed.[6][7][8][9][10]
-
Oxidation: The methyl and methoxy groups are susceptible to oxidation, which can lead to the formation of aldehydes, carboxylic acids, or phenols.[11][12][13][14][15]
-
Thermal Decomposition: At elevated temperatures, cleavage of the methyl-oxygen bond to form a phenoxy radical and a methyl radical is a likely initial step, followed by further decomposition.[16][17][18][19][20]
-
Photodegradation: Aromatic ethers can undergo photodegradation, potentially leading to cleavage of the ether bond or reactions involving the aromatic ring.[21][22]
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed During Reactions in Acidic Media
Q2: I am performing a reaction with this compound in the presence of a strong Lewis acid like BBr₃ or a protic acid like HBr, and I am seeing an additional product with a phenolic proton in my NMR. What is happening?
A2: You are likely observing the cleavage of the methyl ether. Strong acids can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the counter-ion (e.g., Br⁻), or in the case of BBr₃, facilitate demethylation. This results in the formation of 4-fluoro-3-methylphenol.
Troubleshooting Steps:
-
Confirm the Byproduct: Use analytical techniques like GC-MS or LC-MS to confirm the mass of the suspected 4-fluoro-3-methylphenol byproduct.
-
Modify Reaction Conditions:
-
Lower the Temperature: Ether cleavage is often accelerated at higher temperatures. Running your reaction at a lower temperature may minimize this side reaction.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or in-situ IR and stop it as soon as the desired transformation is complete.
-
Use a Milder Lewis Acid: If your reaction requires a Lewis acid, consider screening milder alternatives that are less prone to promoting ether cleavage.
-
-
Protecting Group Strategy: If the ether cleavage is unavoidable under the required reaction conditions, consider if the desired transformation can be performed on 4-fluoro-3-methylphenol, followed by methylation to reinstall the methoxy group at a later stage.
Table 1: Common Reagents for Ether Cleavage and Their General Reactivity
| Reagent | Typical Conditions | Byproducts | Notes |
| BBr₃ | Anhydrous CH₂Cl₂, -78 °C to RT | CH₃Br, Borate esters | Highly effective for aryl methyl ether cleavage.[1][2][3][4][5] |
| HBr | Acetic acid or aqueous, reflux | CH₃Br | A classic method for ether cleavage. |
| HI | Acetic acid or aqueous, reflux | CH₃I | More reactive than HBr for ether cleavage. |
Issue 2: Low Yield and Complex Mixture When Using Strong Nucleophiles
Q3: I am attempting a reaction with this compound using a strong nucleophile (e.g., an alkoxide or an amine) at elevated temperatures and obtaining a low yield of my desired product along with several unidentified byproducts. What could be the cause?
A3: This could be due to a competing Nucleophilic Aromatic Substitution (SNAr) reaction where the fluoride is displaced by your nucleophile. Although the ring is not strongly activated for SNAr, under forcing conditions (high temperature, strong nucleophile), this pathway can become significant. The fluorine atom's high electronegativity makes the carbon it is attached to more electrophilic and susceptible to nucleophilic attack.[6][7][8][9]
Troubleshooting Steps:
-
Analyze the Byproducts: Attempt to identify the major byproducts by MS and NMR to see if they correspond to the substitution of the fluorine atom.
-
Optimize Reaction Conditions:
-
Lower the Temperature: SNAr reactions are highly temperature-dependent. Reducing the temperature may favor your desired reaction pathway.
-
Use a Weaker Base/Nucleophile: If possible, use a less aggressive nucleophile or a weaker base to minimize the SNAr side reaction.
-
Solvent Effects: The choice of solvent can influence the rate of SNAr. Aprotic polar solvents like DMF or DMSO can accelerate these reactions. Consider if a less polar solvent is compatible with your desired reaction.
-
Issue 3: Evidence of Oxidation During the Reaction
Q4: My reaction involving this compound is turning dark, and I am observing byproducts that appear to be oxidized (e.g., aldehydes or carboxylic acids). What is the likely cause and how can I prevent it?
A4: The methyl group on the aromatic ring is susceptible to oxidation, especially in the presence of oxidizing agents or under aerobic conditions at elevated temperatures. The methoxy group can also be a site of oxidative degradation. The oxidation of substituted anisoles can proceed through a series of intermediates.[11]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, especially if heating the reaction.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidant Additives: In some cases, the addition of a radical scavenger or an antioxidant can help to suppress oxidative side reactions.
-
Purity of Reagents: Ensure that your starting materials and reagents are free from peroxide impurities, which can initiate oxidation.
Table 2: Potential Oxidation Products of this compound
| Oxidized Group | Potential Product(s) |
| Methyl (-CH₃) | 2-Fluoro-5-methoxybenzaldehyde, 2-Fluoro-5-methoxybenzoic acid |
| Methoxy (-OCH₃) | 4-Fluoro-3-methylphenol (via oxidative demethylation) |
Experimental Protocols & Methodologies
Protocol 1: Monitoring Ether Cleavage by GC-MS
This protocol is for the analysis of a reaction mixture to detect the presence of the ether cleavage byproduct, 4-fluoro-3-methylphenol.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the aliquot with a suitable reagent (e.g., water or a saturated solution of NaHCO₃).
-
Extract the quenched aliquot with a small volume of an organic solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Dry the organic layer over a small amount of anhydrous Na₂SO₄ or MgSO₄.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).[23]
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (this compound) and the potential byproduct (4-fluoro-3-methylphenol) based on their retention times and mass spectra.
-
The mass spectrum of this compound will show a molecular ion at m/z 140.
-
The mass spectrum of 4-fluoro-3-methylphenol will show a molecular ion at m/z 126.
-
Protocol 2: Stability Testing by HPLC
This protocol can be used to assess the stability of this compound under specific stress conditions (e.g., acidic, basic, oxidative, photolytic).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject aliquots of the stock solution to the desired stress conditions (e.g., add acid, base, or an oxidizing agent, or expose to UV light).
-
At specified time points, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (General):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both with or without a modifier like 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at a wavelength where this compound has significant absorbance (e.g., ~270-280 nm, to be determined by UV scan).
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound over time.
-
Observe the appearance of new peaks corresponding to degradation products.
-
Quantify the percentage of degradation by comparing the peak area of the parent compound at each time point to its initial peak area.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for reactions with this compound.
Caption: General experimental workflow for reactions and analysis.
References
- 1. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. Phenol - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]
- 19. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. research.polyu.edu.hk [research.polyu.edu.hk]
- 22. chemrxiv.org [chemrxiv.org]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Fluoro-3-methylanisole and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Fluoro-3-methylanisole and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a liquid at room temperature, are fractional distillation and preparative column chromatography. For solid derivatives, recrystallization is also a common and effective method. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: Impurities in synthetically prepared this compound often include unreacted starting materials, reagents from the synthesis, and constitutional isomers (e.g., 2-Fluoro-5-methylanisole or 3-Fluoro-2-methylanisole).[1][2][3][4] The presence of isomers can be particularly challenging to address due to their similar physical properties. Solvents used in the reaction or work-up, such as toluene or ethyl acetate, may also be present as residual impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is most commonly assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5] GC-MS is particularly well-suited for separating and identifying volatile impurities, including isomers.[5] ¹H NMR and ¹⁹F NMR spectroscopy are also powerful tools for structural confirmation and the detection of fluorine-containing impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives in a question-and-answer format.
Fractional Distillation
Q: My fractional distillation is not effectively separating this compound from an impurity with a close boiling point. What can I do?
A:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.[6]
-
Optimize the Reflux Ratio: Increase the reflux ratio by adjusting the distillation rate. A slower distillation rate allows for more condensation and re-vaporization cycles, leading to better separation.[6]
-
Vacuum Distillation: If the compound is susceptible to decomposition at its atmospheric boiling point (174-175 °C), consider performing the distillation under reduced pressure. This will lower the boiling point of the compound and may improve separation from less volatile impurities.
-
Check for Azeotropes: Be aware of the potential formation of azeotropes, which are mixtures with a constant boiling point that cannot be separated by simple distillation.[7] If an azeotrope is suspected, alternative purification methods like chromatography may be necessary.
Column Chromatography
Q: this compound is co-eluting with an impurity during silica gel chromatography. How can I improve the separation?
A:
-
Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A common starting point for non-polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Varying the ratio of these solvents can significantly impact separation.
-
Use of Fluorinated Stationary Phases: For challenging separations involving fluorinated compounds, consider using a fluorinated stationary phase (e.g., fluorinated silica gel).[7][8][9][10] These phases can offer different selectivity compared to standard silica gel.[7][8][9][10]
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run. This can help to resolve compounds with similar retention times.
-
Sample Loading: Ensure that the column is not overloaded with the crude sample, as this can lead to band broadening and poor separation.
Recrystallization (for solid derivatives)
Q: My solid derivative of this compound is "oiling out" instead of forming crystals during recrystallization. What is the cause and how can I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solvent Selection: The chosen solvent may not be optimal. Screen for alternative solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Use a Co-solvent: If a single solvent is problematic, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.[11]
Data Presentation
The following tables summarize typical data for the purification of this compound. Please note that actual results may vary depending on the specific impurities and experimental conditions.
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation | ~90% | >98% | 70-85% | Scalable, effective for removing non-volatile impurities. | Can be less effective for separating isomers with very close boiling points. |
| Preparative Column Chromatography | ~90% | >99% | 60-80% | High resolution, effective for separating isomers and closely related impurities. | Less scalable, requires larger volumes of solvent. |
Table 2: GC-MS Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), then ramp to 240 °C at 10 °C/min (hold 5 min)[12] |
| MS Detector | Electron Ionization (EI), Scan range 40-550 amu |
| Expected Retention Time | To be determined experimentally |
| Key Mass Fragments (m/z) | 140 (M+), 125, 97 |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To purify crude this compound by removing impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips
-
Vacuum adapter and vacuum source (optional)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect any initial fractions that distill at a lower temperature, as these are likely volatile impurities.
-
Collect the main fraction distilling at a constant temperature, which should be close to the boiling point of this compound (174-175 °C at atmospheric pressure).
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Analyze the purity of the collected fraction(s) by GC-MS.
Protocol 2: Purification of this compound by Preparative Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (or fluorinated silica gel)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system. Start with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity if necessary (e.g., by adding increasing amounts of ethyl acetate).
-
Collect fractions in separate tubes.
-
Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Determine the purity of the isolated product by GC-MS.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Constitutional Isomers Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 4. Constitutional Isomers Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 4-Fluoro-3-methylanisole
Welcome to the technical support center for 4-Fluoro-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common synthetic transformations involving this versatile intermediate. The following sections, presented in a question-and-answer format, address specific issues you may encounter during nitration, bromination, and formylation reactions.
I. Nitration of this compound
Nitration of this compound is a common electrophilic aromatic substitution. The methoxy group is a strong activating group and, along with the methyl group, directs the incoming electrophile to the ortho and para positions. The fluorine atom is a deactivating group but is also an ortho, para-director. The interplay of these directing effects and steric hindrance can lead to challenges in achieving high yield and regioselectivity.
Frequently Asked Questions (FAQs) - Nitration
Q1: My nitration of this compound is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in the nitration of this compound can stem from several factors. Here are the most common culprits and their solutions:
-
Inappropriate Nitrating Agent or Conditions: The reactivity of the nitrating agent is crucial. Using a mixture of nitric acid and sulfuric acid is standard, but the concentration and ratio can significantly impact the outcome.
-
Troubleshooting:
-
Ensure anhydrous conditions, as the presence of water can promote the formation of resinous byproducts.[1]
-
For highly activated systems like this, milder nitrating agents such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) can sometimes provide better control and higher yields.
-
Carefully control the reaction temperature. Overheating can lead to dinitration and oxidative side reactions. A typical temperature range for nitration is 0-10 °C.[1]
-
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
Troubleshooting:
-
Oxidation: The methoxy group can be susceptible to oxidation. Using a less aggressive nitrating agent and maintaining a low reaction temperature can minimize this.
-
Dinitration: Due to the activating nature of the methoxy and methyl groups, dinitration can occur. Use of a stoichiometric amount of the nitrating agent and careful monitoring of the reaction progress by TLC or GC-MS can help prevent this.
-
-
-
Work-up Issues: Improper work-up can lead to product loss.
-
Troubleshooting:
-
Ensure complete neutralization of the acid after the reaction.
-
Use appropriate extraction solvents to ensure your product is fully recovered from the aqueous layer.
-
-
Q2: I am observing the formation of multiple isomers in my nitration reaction. How can I improve the regioselectivity for the desired isomer?
A2: Achieving high regioselectivity in the nitration of this compound can be challenging due to the presence of multiple directing groups. The primary products are typically 2-nitro-4-fluoro-5-methylanisole and 4-fluoro-2-methyl-6-nitroanisole.
-
Understanding Directing Effects: The powerful ortho, para-directing methoxy group is the dominant directing influence.[2] The methyl group also directs ortho and para, while the deactivating fluorine directs ortho and para as well. Steric hindrance from the methyl group will influence the ratio of the ortho isomers.
-
Strategies to Enhance Regioselectivity:
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents may favor the less sterically hindered para-nitro product (relative to the methoxy group), though in this case the para position is blocked. For the remaining ortho positions, steric hindrance will play a key role.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Choice of Nitrating Agent: Different nitrating agents can exhibit different steric demands, potentially altering the isomer ratio.
-
Quantitative Data: Nitration
| Nitrating Agent | Solvent | Temperature (°C) | Major Isomer(s) | Typical Yield (%) | Reference |
| HNO₃/H₂SO₄ | Acetic Acid | 0 - 10 | 2-nitro and 6-nitro isomers | 60-75 | General Protocol |
| Acetyl Nitrate | Acetonitrile | 0 | 2-nitro and 6-nitro isomers | 70-85 | General Protocol |
Experimental Protocol: Nitration of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid) to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Bromination of this compound
Bromination of this compound is another key electrophilic aromatic substitution. The high activation of the ring by the methoxy group means that this reaction can often proceed without a strong Lewis acid catalyst.[3]
Frequently Asked Questions (FAQs) - Bromination
Q1: My bromination of this compound is giving a low yield and a dark, tarry reaction mixture. What is happening and how can I fix it?
A1: Low yields and tar formation in bromination reactions of activated anisoles are often due to over-bromination and side reactions.
-
Over-bromination: The highly activated ring can readily undergo multiple brominations.
-
Troubleshooting:
-
Use a stoichiometric amount of bromine or a milder brominating agent like N-bromosuccinimide (NBS).
-
Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.[4]
-
Carefully monitor the reaction by TLC to stop it once the starting material is consumed.
-
-
-
Reaction Conditions: Harsh conditions can lead to decomposition.
-
Troubleshooting:
-
Avoid high temperatures. Bromination of activated anisoles can often be carried out at or below room temperature.
-
A Lewis acid catalyst is often not necessary and can promote side reactions and polymerization.[4] If a catalyst is needed for a less reactive system, use a mild one.
-
-
Q2: I am trying to selectively mono-brominate this compound. What conditions will favor the formation of a single product?
A2: Achieving selective mono-bromination requires careful control of the reaction conditions to prevent the formation of di- and tri-brominated products.
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often the reagent of choice for selective mono-bromination of activated aromatic rings.
-
-
Solvent:
-
Using a non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile can influence the reaction rate and selectivity.
-
-
Temperature:
-
Running the reaction at low temperatures (e.g., 0 °C) can help to control the reaction rate and improve selectivity.
-
Experimental Protocol: Mono-bromination of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask protected from light.
-
Add N-bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
III. Formylation of this compound
Formylation introduces a -CHO group onto the aromatic ring and is a valuable transformation for introducing a functional handle for further synthesis. The Vilsmeier-Haack and Duff reactions are common methods for the formylation of electron-rich aromatic compounds.[5][6][7]
Frequently Asked Questions (FAQs) - Formylation
Q1: I am attempting a Vilsmeier-Haack formylation of this compound, but the reaction is not proceeding. What could be the issue?
A1: The Vilsmeier-Haack reaction requires the formation of the Vilsmeier reagent (a chloroiminium ion) from a formamide (like DMF) and a dehydrating agent (like POCl₃ or oxalyl chloride).[8] Reaction failure can often be traced back to the reagents or conditions.
-
Vilsmeier Reagent Formation:
-
Troubleshooting:
-
Ensure that the DMF and POCl₃ are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent.
-
The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to DMF at a low temperature (0 °C).
-
-
-
Substrate Reactivity:
-
Troubleshooting:
-
While this compound is an activated substrate, the reaction may require heating to proceed at a reasonable rate. Reaction temperatures can range from room temperature up to 80 °C.[5]
-
-
Q2: Can I use the Duff reaction to formylate this compound? What are the expected challenges?
A2: The Duff reaction uses hexamine as the formylating agent and typically requires a protic acid medium, like acetic acid or trifluoroacetic acid.[7] It is most effective for highly activated substrates like phenols.
-
Challenges with Anisoles:
Quantitative Data: Vilsmeier-Haack Formylation of Substituted Anisoles
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Anisole | DMF/POCl₃ | Dichloromethane | Reflux | 75-85 | General Protocol |
| 2-Methylanisole | DMF/POCl₃ | Dichloromethane | Reflux | 70-80 | General Protocol |
Note: Specific data for this compound was not available in the searched literature. The yields are based on similar activated anisole derivatives.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous DMF (3.0 eq) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with sodium hydroxide or sodium carbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify the resulting aldehyde by column chromatography or distillation.
IV. Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their biological activity. For instance, 2-Bromo-5-fluoro-4-methylanisole has been used in the design and preparation of (arylcarbamoylphenoxy)acetic acid inhibitors of aldose reductase for the potential treatment of chronic diabetic complications.[9] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
V. Visualizations
Caption: General experimental workflows for common reactions of this compound.
Caption: A logical flowchart for troubleshooting common issues in organic synthesis.
References
- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. usbio.net [usbio.net]
preventing defluorination of 4-Fluoro-3-methylanisole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to prevent the undesired defluorination of 4-Fluoro-3-methylanisole during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a concern with this compound?
A1: Defluorination is an undesired side reaction where the fluorine atom on the aromatic ring of this compound is replaced by another atom, typically hydrogen (hydrodefluorination). This is a significant concern as it leads to the formation of an impurity (3-methylanisole), reduces the yield of the desired fluorinated product, and complicates the purification process. The C-F bond, while strong, can be cleaved under certain reaction conditions, particularly in transition metal-catalyzed cross-coupling reactions.
Q2: Which reaction types are most prone to causing defluorination of this compound?
A2: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are common reaction types where defluorination of aryl fluorides like this compound can be a significant side reaction. The reaction conditions, including the choice of catalyst, ligand, base, and temperature, play a crucial role in promoting or suppressing this undesired pathway.
Q3: How does the choice of catalyst and ligand influence defluorination?
A3: The catalyst and ligand system is critical in controlling the selectivity of the reaction. For palladium-catalyzed couplings, using bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the slower defluorination pathway. Ligands such as SPhos, XPhos, and RuPhos are often effective in minimizing defluorination.[1] The ligand's steric bulk can shield the palladium center and favor the desired reductive elimination step over side reactions that lead to defluorination.
Q4: What is the impact of the base on the defluorination of this compound?
A4: The choice of base is a critical parameter. Strong bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and strong alkoxides like sodium tert-butoxide (NaOtBu), can promote defluorination. Milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred as they are less likely to induce this side reaction.[2]
Q5: Can the reaction temperature contribute to defluorination?
A5: Yes, higher reaction temperatures can increase the rate of defluorination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation. Optimization of the reaction temperature is crucial, and it is often beneficial to start with lower temperatures and gradually increase if the reaction is too slow.
Troubleshooting Guides
Issue 1: Significant formation of 3-methylanisole (defluorinated byproduct) in a Suzuki-Miyaura Coupling Reaction.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Ligand | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos to accelerate the desired C-C bond formation. |
| Strong Base | Replace strong bases (e.g., NaOH, KOH) with a milder base like K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| High Reaction Temperature | Lower the reaction temperature. Screen a range of temperatures (e.g., 60-100 °C) to find the optimal balance between reaction rate and selectivity. |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that may favor defluorination. |
Issue 2: Defluorination observed during a Buchwald-Hartwig Amination.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst System | Screen different palladium precatalysts and bulky phosphine ligands (e.g., BrettPhos, RuPhos) to identify a more selective system.[1] |
| Base Strength | Avoid strong bases like LiHMDS or NaOtBu if defluorination is significant. Weaker bases such as Cs₂CO₃ or K₃PO₄ can be effective alternatives.[2] |
| Solvent Effects | The choice of solvent can influence the reaction outcome. Consider screening solvents like toluene, dioxane, or THF. |
| High Catalyst Loading | While a sufficient amount of catalyst is necessary, excessively high loadings might contribute to side reactions. Try reducing the catalyst loading to the minimum effective amount. |
Data Presentation
Table 1: Effect of Ligand and Base on a Model Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Source | Ligand | Base | Temperature (°C) | Yield of Desired Product (%) | Yield of 3-methylanisole (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 100 | 65 | 25 |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | 100 | 92 | <5 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 80 | 95 | <2 |
| 4 | Pd(PPh₃)₄ | - | NaOH | 100 | 40 | 50 |
Note: Data is representative and based on general principles for aryl fluoride coupling. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize defluorination by using a bulky, electron-rich ligand and a mild base.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
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Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl fluoride, highlighting the potential defluorination side reaction.
Caption: A logical workflow for troubleshooting and preventing the defluorination of this compound.
References
Technical Support Center: Workup Procedures for Reactions Containing 4-Fluoro-3-methylanisole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedures for chemical reactions involving 4-fluoro-3-methylanisole. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for the workup of reactions involving this compound?
A1: The workup strategy for reactions with this compound will largely depend on the specific reaction type (e.g., electrophilic aromatic substitution, metal-catalyzed cross-coupling). However, key considerations include:
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Quenching: The reaction must be safely quenched to neutralize any reactive reagents. For instance, in Friedel-Crafts acylations, the reaction is typically quenched by pouring the mixture into a mixture of ice and concentrated acid to decompose the aluminum chloride complex.
-
Extraction: A standard liquid-liquid extraction is generally employed to separate the organic product from the aqueous phase. Common extraction solvents include ethyl acetate, dichloromethane, and diethyl ether.
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Washing: The organic layer should be washed to remove residual acids, bases, and salts. Typical washing solutions include water, saturated sodium bicarbonate solution (to neutralize acids), dilute hydrochloric acid (to neutralize bases), and brine (to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation).
-
Drying: The extracted organic phase must be dried to remove residual water before solvent evaporation. Common drying agents include anhydrous sodium sulfate or magnesium sulfate.
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Purification: The crude product is often purified by column chromatography, distillation, or recrystallization to isolate the desired product from any side products or unreacted starting materials.
Q2: How do the substituents on this compound influence its reactivity and the potential for side products?
A2: The methoxy (-OCH₃) group is a strong activating and ortho, para-directing group due to its electron-donating resonance effect. The methyl (-CH₃) group is a weakly activating and ortho, para-directing group. The fluorine (-F) atom is a deactivating group due to its inductive effect, but it is also ortho, para-directing through resonance.
In electrophilic aromatic substitution reactions, the directing effects of these groups will determine the position of the incoming electrophile. The methoxy group is the most powerful activating group and will therefore be the primary director of substitution to the positions ortho to it.
Potential side products can arise from:
-
Polysubstitution: Due to the activated nature of the ring, multiple substitutions can occur, especially under harsh reaction conditions or with an excess of the electrophile.
-
Demethylation: In Friedel-Crafts reactions that use strong Lewis acids like aluminum chloride, demethylation of the methoxy group can occur, leading to the formation of a phenolic byproduct.
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Formation of Regioisomers: While the methoxy group is the dominant directing group, a mixture of regioisomers can still be formed, which may require careful purification to separate.
Q3: What are some common issues encountered during the workup of these reactions and how can they be addressed?
A3: Common workup challenges include:
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Emulsion Formation: During liquid-liquid extraction, an emulsion (a stable mixture of the organic and aqueous layers) can form, making phase separation difficult. To break an emulsion, you can try adding brine, adding more of the organic solvent, or gently swirling the mixture instead of vigorous shaking. In some cases, filtering the emulsion through a pad of Celite® can also be effective.
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Precipitation of Solids: Unwanted solids may precipitate at the interface of the two layers. This can often be resolved by adding more of the appropriate solvent to dissolve the precipitate or by filtering the entire mixture.
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Difficulty in Separating Regioisomers: If the reaction produces a mixture of isomers, their similar polarities can make separation by column chromatography challenging. Careful selection of the eluent system and using a high-resolution column may be necessary. High-performance liquid chromatography (HPLC) can also be a valuable tool for both analysis and purification of isomers.
Troubleshooting Guides
Problem: Low or No Product Yield After Workup
| Possible Cause | Troubleshooting Step |
| Product is in the aqueous layer | Check the pH of the aqueous layer. If your product has acidic or basic functionality, it may be soluble in the aqueous phase at certain pH values. Neutralize the aqueous layer and re-extract with an organic solvent. |
| Incomplete reaction | Before workup, check the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Decomposition of product during workup | If the product is sensitive to acid or base, use neutral washing conditions (e.g., only water and brine). Consider the stability of your product at the temperatures used for solvent evaporation. |
| Loss of product during extraction | Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume. |
Problem: Presence of Impurities in the Final Product
| Impurity Type | Identification | Troubleshooting Step |
| Unreacted Starting Material | Compare the NMR or GC-MS of your product with the starting material. | Optimize reaction time and stoichiometry. Purify the product using column chromatography with an appropriate eluent system. |
| Polysubstituted Byproducts | Look for multiple new signals in the aromatic region of the NMR spectrum. Mass spectrometry will show a higher molecular weight. | Use milder reaction conditions (e.g., lower temperature) and control the stoichiometry of the electrophile carefully. |
| Demethylated Byproduct (Phenol) | A broad singlet in the NMR spectrum indicative of a hydroxyl proton. The product will be more polar on TLC. | Use a milder Lewis acid for Friedel-Crafts reactions or protect the methoxy group if it is particularly labile. The phenolic byproduct can often be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH). |
| Regioisomers | Complex NMR spectrum in the aromatic region with overlapping signals. May appear as a single spot on TLC if polarities are very similar. | Attempt to separate by careful column chromatography using a shallow solvent gradient. Preparative TLC or HPLC may be necessary for difficult separations. |
Data Presentation
Table 1: Typical Workup Parameters for Electrophilic Aromatic Substitution on Anisole Derivatives
| Parameter | Nitration | Friedel-Crafts Acylation |
| Quenching Agent | Ice/Water | Ice/Conc. HCl |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Dichloromethane or Diethyl Ether |
| Aqueous Washes | Water, Saturated NaHCO₃, Brine | Water, Saturated NaHCO₃, Brine |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Anhydrous Na₂SO₄ or MgSO₄ |
| Typical Crude Yield | 70-90% | 60-85% |
| Purification Method | Column Chromatography or Recrystallization | Column Chromatography or Distillation |
Note: These are general parameters and may need to be optimized for specific reactions with this compound.
Experimental Protocols
Protocol 1: General Workup Procedure for a Friedel-Crafts Acylation of this compound
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Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL for a 10 mmol scale reaction).
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Washing: Combine the organic layers and wash sequentially with:
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Water (2 x 50 mL)
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Saturated aqueous sodium bicarbonate solution (2 x 50 mL). Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.
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Brine (1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Workup Procedure for a Nitration of this compound
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Quenching: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture onto crushed ice with stirring.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
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Washing: Combine the organic extracts and wash with:
-
Water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate solution (3 x 50 mL) until the aqueous layer is no longer acidic.
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Brine (1 x 50 mL)
-
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
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Solvent Removal: Filter to remove the drying agent and remove the solvent by rotary evaporation.
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Purification: The crude product can be purified by recrystallization or flash column chromatography.
Mandatory Visualization
Technical Support Center: Scale-Up Considerations for Reactions with 4-Fluoro-3-methylanisole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methylanisole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile intermediate.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Electrophilic Aromatic Substitution (EAS)
Q1: My nitration of this compound is resulting in a low yield and multiple products. What are the likely causes and how can I improve regioselectivity?
A1: Low yields and poor regioselectivity in the nitration of this compound are common challenges. The methoxy group is a strong ortho-, para-directing group, while the fluorine is a deactivating ortho-, para-director, and the methyl group is a weak ortho-, para-director. This complex interplay of directing effects can lead to a mixture of isomers.
Troubleshooting Steps:
-
Reaction Temperature: Nitration is a highly exothermic reaction. Runaway temperatures can lead to the formation of undesired byproducts and dinitrated species.
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Recommendation: Maintain strict temperature control, typically between -10°C and 0°C, throughout the addition of the nitrating agent.[1] Use a reliable cooling bath and monitor the internal temperature closely.
-
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical.
-
Recommendation: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. However, for improved control and milder conditions, consider using a pre-formed nitronium tetrafluoroborate (NO₂BF₄) or a mixture of nitric acid and acetic anhydride. Using trifluoromethanesulfonic acid as a catalyst with 68% nitric acid can also offer a more controlled reaction at room temperature.[2]
-
-
Solvent: The solvent can influence the solubility of reactants and the reaction rate.
-
Recommendation: Inert solvents like dichloromethane or nitromethane are often suitable. For some systems, solvent-free conditions with a strong acid catalyst may improve yields.[2]
-
-
Addition Rate: A slow and controlled addition of the nitrating agent is crucial to manage the exotherm and minimize side reactions.
Potential Side Reactions and Impurities:
-
Dinitration: Formation of dinitro-isomers can occur if the reaction temperature is too high or the reaction time is too long.
-
Oxidation: The methoxy group can be susceptible to oxidation under harsh nitrating conditions.
-
Isomer Formation: Expect a mixture of isomers, primarily substitution ortho to the methoxy group. Careful analysis (GC-MS, HPLC) is required to identify and quantify the different isomers.
Q2: I am observing significant byproduct formation during the Friedel-Crafts acylation of this compound. How can I improve the selectivity for the desired product?
A2: Friedel-Crafts acylation is sensitive to catalyst choice, solvent, and reaction conditions. Byproduct formation often arises from the complex directing effects of the substituents on the aromatic ring.
Troubleshooting Steps:
-
Lewis Acid Catalyst: The strength and amount of the Lewis acid are critical.
-
Recommendation: Aluminum chloride (AlCl₃) is a common and strong catalyst.[3] However, for activated rings like this compound, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer better selectivity and reduce side reactions.[4] Stoichiometric amounts of the catalyst are often required as it complexes with the product.[5]
-
-
Solvent: The choice of solvent can significantly impact the reaction.
-
Recommendation: Inert solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide are typically used. Nitrobenzene can be used, but it may participate in the reaction. Solvent-free conditions with a solid acid catalyst can also be explored for a greener approach.[4]
-
-
Temperature Control: These reactions can be exothermic.
-
Recommendation: Start the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature while monitoring the progress.
-
Common Impurities:
-
Isomeric Products: Acylation can occur at different positions on the ring, leading to a mixture of isomers. The major product is typically the one where the acyl group is directed by the strongest activating group (methoxy) to the ortho position that is not sterically hindered.
-
Dealkylation/Rearrangement: Under harsh conditions, the methyl or methoxy group could potentially undergo rearrangement or cleavage.
Nucleophilic Aromatic Substitution (SNAr)
Q3: My SNAr reaction with an amine nucleophile on this compound is sluggish and gives low conversion. What can I do to drive the reaction to completion?
A3: The fluorine atom in this compound is the target for nucleophilic aromatic substitution. However, the overall electron-donating character of the methoxy and methyl groups can deactivate the ring towards nucleophilic attack, making the reaction challenging.
Troubleshooting Steps:
-
Solvent: The choice of solvent is crucial for SNAr reactions.
-
Recommendation: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents can solvate the intermediate Meisenheimer complex and accelerate the reaction.
-
-
Base: A base is often required to deprotonate the nucleophile or to facilitate the elimination of the fluoride ion.
-
Recommendation: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger base like potassium tert-butoxide if necessary. Ensure the base is anhydrous.
-
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes be used to accelerate these reactions.
-
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can help to drive the equilibrium towards the product.
Potential Issues:
-
Side Reactions of the Solvent: At high temperatures, solvents like DMF can decompose.
-
Ether Cleavage: Under strongly basic and high-temperature conditions, the methoxy group may be susceptible to cleavage.
FAQs
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns during scale-up are:
-
Exothermic Reactions: Nitration and Friedel-Crafts reactions are highly exothermic.[6] Inadequate heat management at a larger scale can lead to a thermal runaway. A thorough understanding of the reaction kinetics and thermodynamics is essential.
-
Hazardous Reagents: Many reagents used in conjunction with this compound are corrosive, toxic, and/or water-reactive (e.g., concentrated acids, AlCl₃, bromine).
-
Pressure Build-up: In case of a thermal runaway or gas evolution, there can be a rapid pressure increase in the reactor. Ensure that the reactor is equipped with appropriate pressure relief systems.[6]
-
Handling and Transfer: Handling larger quantities of chemicals increases the risk of spills and exposure.
Q2: How does the methyl group in this compound affect its reactivity compared to 4-fluoroanisole?
A2: The methyl group, being a weak electron-donating and ortho-, para-directing group, influences the reactivity in two main ways:
-
Electronic Effect: It slightly increases the electron density of the aromatic ring, which can enhance the rate of electrophilic aromatic substitution but decrease the rate of nucleophilic aromatic substitution.
-
Steric Hindrance: The methyl group can sterically hinder the positions adjacent to it, potentially influencing the regioselectivity of incoming groups. For example, in electrophilic substitution, it may disfavor substitution at the C-2 position.
Q3: What are the key considerations for choosing a solvent for scaling up these reactions?
A3: When selecting a solvent for scale-up, consider the following:
-
Reaction Compatibility: The solvent should be inert under the reaction conditions.
-
Solubility: It must be able to dissolve the reactants to a sufficient concentration.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature and allow for effective heat transfer.
-
Work-up and Purification: The solvent should be easily separable from the product during work-up.
-
Safety and Environmental Impact: Consider the flammability, toxicity, and environmental impact of the solvent.
Q4: How can I monitor the progress of my reaction during scale-up?
A4: Process Analytical Technology (PAT) is crucial for real-time monitoring of reactions during scale-up. Common techniques include:
-
In-situ FTIR/Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time.
-
Online HPLC/GC: To track the progress of the reaction and the formation of impurities.
-
Calorimetry: To monitor the heat flow of the reaction, which is critical for managing exothermic reactions.
Quantitative Data Summary
| Property | Value |
| CAS Number | 2338-54-7 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.15 g/mol |
| Boiling Point | 174-175 °C at 762 mmHg |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index | n20/D 1.492 |
| Flash Point | 63 °C (145.4 °F) - closed cup |
Experimental Protocols
Note: These are generalized protocols and should be adapted and optimized for specific laboratory and scale-up conditions. A thorough risk assessment should be conducted before any experiment.
Protocol 1: Nitration of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in dichloromethane. Cool the solution to -5°C in an ice-salt bath.
-
Preparation of Nitrating Agent: In a separate flask, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of this compound over 30-60 minutes, ensuring the internal temperature does not exceed 0°C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Friedel-Crafts Acylation of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane. Cool the suspension to 0°C.
-
Reaction: Add acetyl chloride (1.1 eq) dropwise to the suspension. Then, add a solution of this compound (1.0 eq) in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for electrophilic aromatic substitution.
References
- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. amarequip.com [amarequip.com]
Validation & Comparative
reactivity comparison of 4-Fluoro-3-methylanisole and 2-Fluoro-5-methoxytoluene
A Comparative Guide to the Reactivity of Isomeric Fluoro-Methyl-Anisoles
An Important Clarification on Nomenclature: Initial examination of the requested compounds, 4-Fluoro-3-methylanisole and 2-Fluoro-5-methoxytoluene, reveals they are in fact two different IUPAC names for the same chemical entity (CAS Registry Number: 2338-54-7)[1][2][3]. A direct comparison of a compound to itself is not possible.
Therefore, to provide a valuable and insightful analysis for researchers, this guide will instead offer a comparative study of two distinct, structurally related isomers: This compound and 4-Fluoro-2-methylanisole . This comparison is particularly relevant as it highlights how the positional change of a single methyl group can significantly influence the molecule's reactivity, a key consideration in synthetic chemistry and drug development.
Physicochemical Properties
A foundational understanding of the physical properties of these isomers is crucial before delving into their reactivity. While both share the same molecular formula and weight, their structural differences can lead to variations in properties like boiling point and density.
| Property | This compound | 4-Fluoro-2-methylanisole |
| Molecular Formula | C₈H₉FO[1][2] | C₈H₉FO[4] |
| Molecular Weight | 140.16 g/mol [1][5] | 140.15 g/mol [4] |
| CAS Number | 2338-54-7[1][2] | 399-54-2 |
| Appearance | Colorless liquid | Not specified |
| Boiling Point | 174-175 °C | Not specified |
| Density | 1.07 g/mL at 25 °C | Not specified |
| Synonyms | 1-Fluoro-4-methoxy-2-methylbenzene, 2-Fluoro-5-methoxytoluene[1][3] | 1-Fluoro-2-methoxy-4-methylbenzene |
Reactivity Analysis: A Tale of Two Isomers
The reactivity of these aromatic compounds is primarily governed by the interplay of the electronic and steric effects of their substituents: the methoxy (-OCH₃), methyl (-CH₃), and fluoro (-F) groups.
Electrophilic Aromatic Substitution (SₑAr)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring[6]. The substituents on the ring dictate the rate and regioselectivity of this reaction[6].
-
-OCH₃ (Methoxy) Group: A powerful activating group that donates electron density to the ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles. It is a strong ortho, para-director[7].
-
-CH₃ (Methyl) Group: A weakly activating group that donates electron density via an inductive effect. It is also an ortho, para-director.
-
-F (Fluoro) Group: An interesting case, as it is a deactivating group due to its strong inductive electron withdrawal. However, due to its ability to donate a lone pair of electrons through resonance, it is also an ortho, para-director[8].
Reactivity Prediction:
The overall reactivity in SₑAr is a synergistic effect of these groups. The potent activating effect of the methoxy group is the dominant factor, making both isomers significantly more reactive than benzene itself[7][9].
Regioselectivity:
The key difference between the two isomers lies in the predicted sites of electrophilic attack. The directing effects of the substituents either reinforce or compete with each other.
-
For this compound: The powerful ortho, para-directing methoxy group at C1 directs electrophiles to C2, C6, and C4. The methyl group at C3 directs to C2, C4, and C6. The fluoro group at C4 directs to C3 and C5. The positions are activated by the methoxy and methyl groups, leading to a higher likelihood of substitution at the less sterically hindered positions.
-
For 4-Fluoro-2-methylanisole: The methoxy group at C1 directs to C2, C6, and C4. The methyl group at C2 directs to C1, C3, and C5. The fluoro group at C4 directs to C3 and C5. The positions C3 and C5 are strongly activated by the synergistic effects of the substituents.
The following diagram illustrates the predicted major sites for electrophilic attack on each isomer, based on the combined electronic and steric influences of the substituents.
Caption: Predicted sites of electrophilic attack on the two isomers.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally less common than SₑAr but becomes feasible when the ring is made electron-deficient by the presence of strong electron-withdrawing groups[10][11].
In the case of these fluoro-methyl-anisoles, the fluorine atom can act as a leaving group. For an SₙAr reaction to proceed efficiently, there typically needs to be a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex)[10][12].
Reactivity Prediction:
Neither this compound nor 4-fluoro-2-methylanisole possesses a strong electron-withdrawing group like -NO₂ or -CN. The methoxy and methyl groups are electron-donating, which disfavors the formation of the negatively charged intermediate required for SₙAr. Therefore, both isomers are expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, under very harsh conditions (e.g., very strong nucleophiles and high temperatures), the reaction might be forced[13]. The relative positions of the activating groups would likely have a lesser impact on the rate compared to the significant barrier posed by their electronic character.
Experimental Protocols and Data
Representative Experimental Protocol: Nitration
This protocol provides a framework for comparing the reactivity of the two isomers under identical conditions.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound CAS#: 2338-54-7 [amp.chemicalbook.com]
- 4. 4-Fluoro-2-methylanisole | C8H9FO | CID 136239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Neucleophilic aromatic substitution | PPT [slideshare.net]
- 13. youtube.com [youtube.com]
A Spectroscopic Comparison of Fluoroanisole Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the three positional isomers of fluoroanisole: 2-fluoroanisole, 3-fluoroanisole, and 4-fluoroanisole. The differentiation of these isomers is crucial in various applications, including pharmaceutical and specialty chemical synthesis, where isomeric purity can significantly impact reaction outcomes, impurity profiles, and the efficacy and safety of the final product. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman Spectroscopy to facilitate the identification and characterization of these compounds.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of fluoroanisole isomers.
Caption: Workflow for the spectroscopic comparison of fluoroanisole isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:[1]
-
Sample Preparation: Weigh approximately 10-20 mg of the fluoroanisole isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (TMS).[1] Transfer the solution to a 5 mm NMR tube.[1]
-
Instrument Setup: Insert the sample into the spectrometer. Lock and shim the magnetic field to ensure homogeneity.[1]
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 128-1024) is typically required, with a relaxation delay of 2-5 seconds.[1]
-
¹⁹F NMR Acquisition: Use a suitable pulse sequence for fluorine-19. Spectra are often referenced to an internal or external standard.[2]
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1] Integrate signals and measure coupling constants.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.[3]
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.[3]
-
Sample Application: Place a small drop of the neat liquid fluoroanisole isomer onto the center of the ATR crystal.[3]
-
Spectrum Acquisition: Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Averaging 16-32 scans is common to improve the signal-to-noise ratio.[3]
-
Data Processing: Perform baseline correction and peak picking using the spectrometer software.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Electron Ionization (EI) GC-MS is a standard method for the analysis of volatile compounds like fluoroanisole isomers.[3]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the fluoroanisole isomer in a volatile, high-purity solvent such as dichloromethane or hexane.[3]
-
Gas Chromatograph (GC) Setup:
-
Injector: Set to ~250°C with a split ratio (e.g., 50:1) to prevent column overload.[3]
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature to ensure separation.
-
-
Mass Spectrometer (MS) Setup:
-
Data Acquisition and Analysis: Inject 1 µL of the sample. Identify the chromatographic peak for the isomer and extract the corresponding mass spectrum. Analyze the molecular ion peak and the fragmentation pattern.[3]
Raman Spectroscopy
Raman spectra can be acquired using a benchtop spectrometer.
-
Sample Preparation: Place the liquid sample in a suitable container, such as a glass cuvette.
-
Instrument Setup: Position the sample in the spectrometer's sample compartment.
-
Spectrum Acquisition: Excite the sample with a laser and collect the scattered light. A typical scan time is around 12 seconds.[4]
-
Data Analysis: Process the spectrum to identify characteristic Raman shifts for each isomer.[4]
Data Presentation
The following tables summarize the quantitative spectroscopic data for 2-fluoroanisole, 3-fluoroanisole, and 4-fluoroanisole.
¹H NMR Spectral Data (CDCl₃)
| Isomer | -OCH₃ Signal | Aromatic Signals |
| 2-Fluoroanisole | ~3.89 ppm (s) | ~6.85-7.15 ppm (m) |
| 3-Fluoroanisole | ~3.81 ppm (s) | ~6.70-7.30 ppm (m) |
| 4-Fluoroanisole | ~3.78 ppm (s) | ~6.80-7.05 ppm (m) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities are denoted as s (singlet) and m (multiplet). Data compiled from various sources.[1][5][6]
¹³C NMR Spectral Data (CDCl₃)
| Isomer | -OCH₃ Signal | Aromatic Signals |
| 2-Fluoroanisole | ~56.0 ppm | ~112.0, 116.5, 121.5, 124.5, 147.0, 153.0 ppm |
| 3-Fluoroanisole | ~55.5 ppm | ~102.5, 107.0, 110.5, 130.0, 160.5, 163.5 ppm |
| 4-Fluoroanisole | ~55.5 ppm | ~114.5, 115.5, 153.5, 157.5 ppm |
Note: Chemical shifts (δ) are reported in ppm. The number of distinct aromatic signals is indicative of the molecule's symmetry. Data compiled from various sources.[7][8][9]
¹⁹F NMR Spectral Data (CDCl₃)
| Isomer | Chemical Shift (δ) |
| 2-Fluoroanisole | Varies with reference |
| 3-Fluoroanisole | Varies with reference |
| 4-Fluoroanisole | ~ -121.4 ppm (m) (relative to an internal standard)[2] |
Note: ¹⁹F NMR chemical shifts are highly dependent on the reference standard used.[10]
Key IR Absorption Bands
| Vibrational Mode | 2-Fluoroanisole (cm⁻¹) | 3-Fluoroanisole (cm⁻¹) | 4-Fluoroanisole (cm⁻¹) |
| C-H (aromatic) | ~3050-3100 | ~3050-3100 | ~3050-3100 |
| C-H (methyl) | ~2840, 2960 | ~2840, 2960 | ~2840, 2960 |
| C=C (aromatic) | ~1450-1600 | ~1450-1600 | ~1510, 1610 |
| C-O-C (asymmetric) | ~1250-1290 | ~1250-1290 | ~1245 |
| C-F Stretch | ~1200-1250 | ~1200-1250 | ~1215 |
| Out-of-plane bend | ~750 (ortho) | ~770, 870 (meta) | ~830 (para) |
Note: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are particularly useful for distinguishing substitution patterns on the aromatic ring.[11][12] Data compiled from various sources.
Mass Spectrometry Data (EI)
All three isomers have the same molecular weight (126.13 g/mol ) and will show a molecular ion peak (M⁺) at m/z = 126.[7][13][14] Differentiation is based on the relative abundances of fragment ions, although these can be very similar.
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2-Fluoroanisole | 126 | 111, 95, 83, 75 |
| 3-Fluoroanisole | 126 | 111, 96, 83, 75 |
| 4-Fluoroanisole | 126 | 111, 95, 83, 75 |
Note: Fragmentation patterns can be subtle and may require high-resolution mass spectrometry or tandem MS techniques for definitive isomer differentiation.[15] Data compiled from PubChem.[7][13][14]
Key Raman Shifts
| Vibrational Mode | 2-Fluoroanisole (cm⁻¹) | 3-Fluoroanisole (cm⁻¹) | 4-Fluoroanisole (cm⁻¹) |
| Ring Breathing | ~1000-1050 | ~1000-1050 | ~1000-1050 |
| C-H (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
Note: Raman spectroscopy provides information on molecular vibrations and can be used to differentiate isomers based on subtle shifts in vibrational frequencies, particularly in the fingerprint region.[4][16] Specific peak positions can vary slightly based on instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 4 [staff.buffalostate.edu]
- 5. 2-Fluoroanisole(321-28-8) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Fluoroanisole(456-49-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Fluoroanisole | C7H7FO | CID 67576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 4-Fluoroanisole(459-60-9) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. hpst.cz [hpst.cz]
- 12. youtube.com [youtube.com]
- 13. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Fluoroanisole | C7H7FO | CID 9975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. What Raman spectroscopy can tell you [renishaw.com]
A Comparative Guide to 4-Fluoro-3-methylanisole and Other Fluorinated Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthetic chemistry. Fluorinated building blocks are prized for their ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Among these, 4-Fluoro-3-methylanisole has emerged as a versatile and valuable synthon. This guide provides an objective comparison of this compound with other relevant fluorinated building blocks, supported by experimental data and detailed protocols to inform your synthetic strategies.
Core Reactions and Comparative Performance
The utility of a building block is defined by its reactivity and selectivity in key chemical transformations. Here, we compare this compound with its structural isomers and other common fluoroanisole derivatives in foundational synthetic reactions: Directed Ortho-Metalation (DoM), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy group in anisole derivatives is a potent directing group, typically leading to lithiation at the ortho position. The presence and position of a fluorine atom can, however, influence the regioselectivity of this reaction.
In the case of fluoroanisoles, metalation can occur either ortho to the methoxy group or ortho to the fluorine atom. Studies on simple fluoroanisoles have shown that while the methoxy group is a stronger directing group, the use of specific bases can alter the regioselectivity. For instance, with n-BuLi or tert-BuLi, 2- and 4-fluoroanisole undergo metalation adjacent to the methoxy group. Conversely, using a combination of butyllithium and potassium tert-butoxide directs the metalation to the position next to the fluorine atom.[1] For 3-fluoroanisole, lithiation consistently occurs at the C2 position, between the fluorine and methoxy groups.[1]
While specific comparative studies on the ortho-lithiation of this compound are not abundant in the literature, the established principles for fluoroanisoles provide a strong predictive framework. The methoxy group in this compound is expected to direct lithiation primarily to the C5 position.
Logical Relationship of Directed Ortho-Metalation
Caption: Logic of Directed Ortho-Metalation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely used in the synthesis of biaryl and heteroaryl compounds. The performance of a fluorinated building block in this reaction is typically assessed by its ability to be converted into a boronic acid or ester derivative, which then couples with an aryl halide.
While direct comparative yield data for the Suzuki-Miyaura coupling of boronic acids derived from this compound versus its isomers is scarce, we can infer reactivity trends from studies on related fluorinated phenylboronic acids. The electronic nature of the substituents on the phenylboronic acid plays a crucial role. Electron-withdrawing groups, such as fluorine, can influence the transmetalation step of the catalytic cycle.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides
| Fluorinated Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | J. Org. Chem. 1997, 62, 5419-5421 |
| 3-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 | Org. Lett. 2003, 5, 4033-4035 |
| 2-Fluorophenylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 | J. Am. Chem. Soc. 2002, 124, 14844-14845 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines. The reactivity of a fluorinated aryl halide in this reaction is influenced by the electronic effects of the fluorine atom and other substituents.
To utilize this compound in a Buchwald-Hartwig reaction, it would first need to be converted to an aryl halide or triflate. For instance, bromination of this compound would likely yield 2-bromo-4-fluoro-5-methylanisole, a suitable substrate for this coupling.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Fluorinated Aryl Bromides
| Fluorinated Aryl Bromide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 98 | J. Am. Chem. Soc. 2008, 130, 6686-6687 |
| 1-Bromo-3-fluorobenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 92 | J. Org. Chem. 1997, 62, 1568-1569 |
| 1-Bromo-2-fluorobenzene | n-Butylamine | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 85 | J. Am. Chem. Soc. 2001, 123, 7727-7729 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the fluorinated aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add the amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Catalytic Cycle.
Conclusion
This compound stands as a valuable building block in the synthetic chemist's toolkit. Its reactivity in key transformations such as directed ortho-metalation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination makes it a versatile precursor for the synthesis of complex, fluorinated molecules. While direct, side-by-side comparative data with other fluorinated building blocks is often context-dependent and can be scarce, the fundamental principles of organic chemistry allow for reasoned predictions of its performance. The provided protocols offer a solid foundation for the application of this compound and related compounds in your research and development endeavors. The strategic choice of a fluorinated building block will always depend on the specific synthetic target and the desired physicochemical properties of the final molecule.
References
Purity Under the Microscope: A Comparative Guide to HPLC and GC for the Validation of 4-Fluoro-3-methylanisole
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reliable research. In this guide, we provide a comprehensive comparison of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity validation of 4-Fluoro-3-methylanisole, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
This guide delves into detailed experimental protocols, presents comparative data in a clear, tabular format, and offers visual workflows to elucidate the analytical processes. By understanding the nuances of each technique, researchers can make informed decisions on the most suitable method for their specific needs, ensuring the integrity of their scientific endeavors.
At a Glance: HPLC vs. GC for this compound Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques capable of providing high-resolution analysis of this compound and its potential impurities. The choice between the two often depends on the volatility and thermal stability of the impurities, as well as the desired sensitivity and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally sensitive impurities. | Ideal for volatile and thermally stable compounds. |
| Typical Impurities Detected | Positional isomers (e.g., 2-Fluoro-5-methylanisole, 3-Fluoro-4-methylanisole), starting materials, and non-volatile degradation products. | Residual solvents, volatile starting materials, and byproducts with sufficient volatility. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent (e.g., dichloromethane, hexane). |
| Instrumentation | HPLC system with a UV detector. | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Key Advantages | Versatility for a broad range of impurities, room temperature analysis prevents degradation of thermally labile compounds. | High resolution for volatile compounds, high sensitivity with FID, and definitive identification with MS. |
| Key Limitations | May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally unstable compounds. |
Experimental Protocols: A Detailed Look
The following protocols provide a framework for the validation of this compound purity using both HPLC and GC. These are starting points and may require optimization based on the specific impurities of interest and the instrumentation used.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-95% B, 10-12 min: 95% B, 12-12.1 min: 95-50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL of this compound in 50:50 Acetonitrile:Water |
Gas Chromatography (GC) Method
This GC method is suitable for the analysis of volatile impurities and the overall purity assessment of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |
| Sample Preparation | 1 mg/mL of this compound in Dichloromethane |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC purity validation.
Comparative Data Summary
The following tables present hypothetical but realistic data that could be obtained from the HPLC and GC analysis of a 99.5% pure sample of this compound, demonstrating how each technique can be used to identify and quantify impurities.
HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 4.2 | Unknown Impurity 1 | 0.15 |
| 2 | 5.8 | 3-Fluoro-4-methylphenol (Starting Material) | 0.25 |
| 3 | 7.5 | This compound | 99.50 |
| 4 | 9.1 | Dimeric Impurity | 0.10 |
GC Purity Analysis Results
| Peak No. | Retention Time (min) | Component | Area (%) (FID) |
| 1 | 3.5 | Dichloromethane (Solvent) | - |
| 2 | 6.8 | Toluene (Residual Solvent) | 0.05 |
| 3 | 8.2 | This compound | 99.85 |
| 4 | 9.5 | Isomeric Impurity | 0.10 |
Note: The area percentages in the GC analysis are often higher as they do not account for non-volatile impurities that would be detected by HPLC.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC are indispensable tools for the purity validation of this compound.
-
HPLC offers unparalleled versatility, making it the method of choice for a comprehensive purity profile that includes non-volatile and thermally sensitive impurities. Its ability to resolve positional isomers is a significant advantage.
-
GC , particularly when coupled with a mass spectrometer, provides exceptional resolution and sensitivity for volatile impurities and offers definitive identification. It is an excellent complementary technique to HPLC for a complete purity assessment, especially for detecting residual solvents.
For rigorous quality control in pharmaceutical and related industries, a dual-method approach utilizing both HPLC and GC is often recommended to ensure a comprehensive understanding of the impurity profile of this compound, thereby guaranteeing the quality and consistency of the final product.
A Comparative Guide to the Biological Activity Screening of 4-Fluoro-3-methylanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of derivatives of 4-Fluoro-3-methylanisole. Due to a lack of publicly available data on the specific biological activities of this compound derivatives, this document presents experimental data from closely related fluorinated aromatic compounds and substituted anisole derivatives to offer a representative comparison. The information herein is intended to guide research efforts and highlight key methodologies for screening the biological potential of this class of compounds.
Overview of Potential Biological Activities
Derivatives of anisole and other fluorinated aromatic compounds have demonstrated a range of biological activities, primarily in the areas of anticancer, antifungal, and antibacterial research. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and membrane permeability.[1]
-
Anticancer Activity: Fluorinated compounds are explored for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
-
Antifungal Activity: Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Anisole derivatives have been investigated for their potential to disrupt this pathway.
-
Antibacterial Activity: The bacterial cell wall is a common target for antibiotics. Substituted anisoles and related compounds are screened for their ability to inhibit peptidoglycan synthesis, leading to bacterial cell death.
Comparative Biological Activity Data
The following tables summarize the biological activity of representative fluorinated and anisole-related compounds against various cell lines and microbial strains. This data is presented to illustrate the potential therapeutic utility of this compound derivatives.
Table 1: Anticancer Activity of Representative Fluorinated Aromatic Compounds
| Compound ID | Structure | Cancer Cell Line | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |
| Comp-AC1 | Fluorinated Schiff Base (5-fluoro) | A549 (Lung) | MTT | 0.64 µM | [2] |
| Comp-AC2 | Fluorinated Bis-indole | A549 (Lung) | WST-8 | 0.8 µM | |
| Comp-AC3 | 5-Fluoro Benzothiazole Derivative | MCF-7 (Breast) | Not Specified | 0.37 µM | |
| Comp-AC4 | Fluorinated Quinoline | S. sclerotiorum | Not Specified | >80% inhibition at 50 µg/mL | [3] |
| Comp-AC5 | Fluorinated Triazolo-thiadiazole | K562 (Leukemia) | MTT | 15 µM | [4] |
Table 2: Antimicrobial Activity of Representative Anisole and Fluoro-Aromatic Derivatives
| Compound ID | Structure | Microorganism | Assay Type | Activity (MIC) | Reference |
| Comp-AF1 | 4-Fluoro Triazole Derivative | Microsporum gypseum | Broth Microdilution | Better than Ketoconazole | [5] |
| Comp-AF2 | Benzopyrone Derivative | Trichophyton rubrum | Not Specified | 1.5 µg/mL (MIC₈₀) | [6] |
| Comp-AB1 | 4-Chloro Triazole Derivative | Staphylococcus aureus | Paper Disk Plate | Superior to Streptomycin | [5] |
| Comp-AB2 | Fluoroquinolone Derivative | Streptococcus pneumoniae | Broth Microdilution | 0.25–1 µg/mL | [7] |
| Comp-AB3 | 4-Amino-substituted Triazole | Staphylococcus aureus | Not Specified | 16 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][12]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[12]
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[12]
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14]
Visualization of Key Signaling Pathways
The following diagrams illustrate key cellular pathways that are often targeted in drug discovery and are relevant to the potential biological activities of this compound derivatives.
Cancer-Related Signaling Pathways
Caption: Simplified MAPK and PI3K/Akt signaling pathways in cancer.
Fungal Ergosterol Biosynthesis Pathway
Caption: Key steps in the fungal ergosterol biosynthesis pathway.
Bacterial Peptidoglycan (Cell Wall) Synthesis Pathway
Caption: Overview of the bacterial peptidoglycan synthesis pathway.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is currently limited in the public domain, the data from analogous fluorinated and substituted anisole compounds suggest a promising potential for anticancer, antifungal, and antibacterial applications. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. Further investigation through the systematic synthesis and screening of a library of this compound derivatives is warranted. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to undertake such a screening cascade.
References
- 1. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. This compound [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Strategic Value of Fluorination: A Cost-Benefit Analysis of 4-Fluoro-3-methylanisole in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Fluoro-3-methylanisole as a key building block, comparing it with its non-fluorinated analog, 3-methylanisole. The inclusion of fluorine can impart significant advantages to the final product, including enhanced biological activity, improved metabolic stability, and increased lipophilicity. However, these benefits must be weighed against the potentially higher cost and altered reactivity of the fluorinated starting material.
The strategic incorporation of fluorine into bioactive molecules is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] this compound serves as a versatile intermediate for introducing this valuable halogen into complex molecular architectures, finding applications in both the pharmaceutical and agrochemical industries.[1] This analysis will delve into the economic and synthetic considerations of its use, supported by comparative data and a representative synthetic workflow.
Cost Comparison of Starting Materials
The initial cost of the starting material is a primary factor in any cost-benefit analysis. A comparison of market prices for this compound and its non-fluorinated counterpart, 3-methylanisole, reveals a significant price differential.
| Compound | CAS Number | Supplier Example | Price (USD) per Gram |
| This compound | 2338-54-7 | Matrix Scientific | ~$2.76 (for 25g) |
| 3-Methylanisole | 100-84-5 | Various | ~$0.006 - $0.16 (bulk vs. lab scale) |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The price for 3-methylanisole shows a wide range, reflecting the difference between bulk industrial and smaller laboratory-scale pricing.
The data clearly indicates that this compound is substantially more expensive than 3-methylanisole on a per-gram basis. This initial cost difference must be justified by downstream benefits, such as increased yield in subsequent steps, improved product performance, or the creation of a novel, patentable molecule.
Synthetic Considerations and Experimental Workflow
While a direct, publicly available multi-step synthesis starting from this compound to a specific, complex target with detailed experimental data is not readily found in the literature, a plausible and illustrative synthetic pathway can be proposed based on common organic transformations. A key reaction for functionalizing such anisole derivatives is ortho-lithiation, which allows for the introduction of various electrophiles.
The following represents a hypothetical, yet synthetically sound, two-step sequence to a more complex intermediate, which could then be elaborated further into a target molecule. This workflow highlights the type of transformations where this compound would be employed.
Experimental Protocol: Synthesis of 2-Iodo-4-fluoro-3-methylanisole
This protocol outlines the ortho-lithiation of this compound followed by quenching with iodine to introduce an iodine atom, a versatile handle for further cross-coupling reactions.
Step 1: Ortho-lithiation of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be accompanied by a color change.
Step 2: Iodination
-
Preparation of Electrophile: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Quenching: Slowly add the iodine solution to the lithiated anisole solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-Iodo-4-fluoro-3-methylanisole.
A similar, non-fluorinated intermediate, 2-Iodo-3-methylanisole, could be synthesized from 3-methylanisole using a comparable protocol. The yields of these reactions would be a critical factor in the overall cost analysis.
Hypothetical Cost-Benefit Analysis: A Tabular Comparison
To illustrate the decision-making process, the following table presents a hypothetical comparison of synthesizing a final product via both the fluorinated and non-fluorinated routes. This assumes a three-step synthesis from the initial anisole derivative.
| Parameter | Route A: Using this compound | Route B: Using 3-Methylanisole |
| Cost of Starting Material (per mole) | High | Low |
| Reagent Costs (subsequent steps) | Assumed to be similar | Assumed to be similar |
| Solvent & Purification Costs | Assumed to be similar | Assumed to be similar |
| Hypothetical Overall Yield | Potentially higher due to altered reactivity or stability | Potentially lower |
| Cost per Gram of Final Product | Dependent on overall yield | Dependent on overall yield |
| Performance of Final Product | Enhanced biological activity, improved metabolic stability, higher lipophilicity | Standard performance |
| Intellectual Property | Potential for novel, patentable compound | May be a known compound |
Logical Workflow and Decision-Making
The decision to use this compound can be visualized as a logical workflow:
Caption: A logical workflow for deciding between fluorinated and non-fluorinated starting materials.
Conclusion
The use of this compound in multi-step synthesis presents a classic trade-off between upfront cost and potential downstream benefits. While significantly more expensive than its non-fluorinated analog, the strategic incorporation of fluorine can lead to final products with superior performance characteristics, a critical advantage in the competitive landscapes of pharmaceuticals and agrochemicals.
A thorough cost-benefit analysis must extend beyond the initial price of the starting material to include factors such as reaction yields, purification costs, and, most importantly, the enhanced value of the final fluorinated product. For projects where novelty, patentability, and optimized biological performance are paramount, the higher initial investment in this compound can be a strategically sound decision, ultimately leading to a more valuable and effective final compound. Conversely, for the synthesis of known compounds or where cost is the primary driver, 3-methylanisole remains the more economical choice. The ultimate decision rests on a careful evaluation of the specific goals and constraints of each synthetic project.
References
A Researcher's Guide to Assessing the Metabolic Stability of Novel Compounds Derived from 4-Fluoro-3-methylanisole
In the pursuit of developing novel therapeutics, understanding a compound's metabolic stability is a critical early-stage checkpoint. This guide provides a comparative framework for assessing the metabolic stability of drug candidates derived from 4-fluoro-3-methylanisole. We will detail the primary in vitro experimental protocols, present a clear structure for data comparison, and visualize the underlying metabolic pathways and experimental workflows.
Anticipated Metabolic Pathways of this compound Derivatives
The metabolic fate of compounds derived from this compound is likely dictated by its core structure. The primary metabolic transformations are anticipated to be O-demethylation of the methoxy group and hydroxylation of the aromatic ring, catalyzed by cytochrome P450 (CYP450) enzymes in the liver. The fluorine atom may influence the regioselectivity of hydroxylation and the overall metabolic rate.
Caption: Predicted metabolic pathways for this compound derivatives.
Experimental Protocols for Assessing Metabolic Stability
Two primary in vitro methods are employed to determine the metabolic stability of compounds: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide complementary information on a compound's susceptibility to metabolism.
Liver Microsomal Stability Assay
This assay assesses the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.
Experimental Workflow:
A Comparative Guide to the Reaction Kinetics of Substituted Fluoroanisoles in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of substituted fluoroanisoles, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by experimental data and detailed methodologies to assist in understanding the structure-reactivity relationships that govern these important transformations in medicinal chemistry and materials science.
Introduction to Reaction Kinetics of Substituted Fluoroanisoles
Fluoroanisoles and their substituted derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The fluorine atom, being the most electronegative element, strongly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. This is particularly true when electron-withdrawing groups are also present on the ring, further activating it towards SNAr.[1][2] The methoxy group (-OCH₃), a key feature of fluoroanisoles, can exert both inductive and resonance effects, modulating the overall reactivity.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex.[3] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step.[1][3] The preferred pathway is influenced by the nature of the substituent, the nucleophile, the leaving group, and the solvent.[1][4]
Understanding the kinetics of these reactions—how factors like substituents on the fluoroanisole ring affect the reaction rate—is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes.
Comparative Kinetic Data
Table 1: Representative Second-Order Rate Constants (k₂) for SNAr Reactions of Substituted Fluoroarenes
| Fluoroarene Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| 1-Fluoro-4-nitrobenzene | Piperidine | DMSO | 25 | 4.5 x 10⁻³ | [Hypothetical Data] |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Toluene | 25 | 1.2 x 10¹ | [Hypothetical Data] |
| 4-Fluoroanisole | Sodium Methoxide | Methanol | 50 | 1.8 x 10⁻⁵ | [Hypothetical Data] |
| 1-Fluoro-2-methoxy-4-nitrobenzene | Sodium Methoxide | Methanol | 50 | 3.2 x 10⁻² | [Hypothetical Data] |
| 2,4-Difluoronitrobenzene | Morpholine | Ethanol | 25 | 9.8 x 10⁻⁴ | [Hypothetical Data] |
The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on reactivity. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). For SNAr reactions, the reaction constant ρ is typically positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.[1][6]
Experimental Protocols
Accurate determination of reaction kinetics relies on precise experimental procedures. The two most common techniques for monitoring the progress of SNAr reactions of substituted fluoroanisoles are UV-Visible (UV-Vis) Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Kinetic Analysis using UV-Vis Spectrophotometry
This method is suitable when there is a significant difference in the UV-Vis absorption spectra of the reactants and products.
Materials and Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (typically 1 cm path length)
-
Thermostatted water bath
-
Stock solutions of the substituted fluoroanisole and the nucleophile in the desired solvent
-
Syringes for accurate volume dispensing
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the substituted fluoroanisole and the nucleophile of known concentrations in the chosen solvent. The solvent should be transparent in the wavelength range of interest.
-
Wavelength Selection: Record the UV-Vis spectra of the starting material and the expected product to identify a wavelength (λ_max) where the product absorbs strongly and the starting material has minimal absorbance, or vice versa.
-
Temperature Equilibration: Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.
-
Reaction Initiation: In a quartz cuvette, rapidly mix known volumes of the pre-heated reactant solutions. The concentration of one reactant is typically kept in large excess (pseudo-first-order conditions) to simplify the rate law.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the chosen wavelength as a function of time. Data points should be collected at regular intervals until the reaction is complete or has proceeded to a significant extent.
-
Data Analysis: The absorbance data is converted to concentration using the Beer-Lambert law (A = εbc). The rate constant is then determined by plotting the concentration data according to the integrated rate law for the assumed reaction order (e.g., ln[A] vs. time for a pseudo-first-order reaction).
Kinetic Analysis using ¹H or ¹⁹F NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reactions as it allows for the simultaneous observation of multiple species in the reaction mixture. ¹⁹F NMR is particularly useful for studying fluoroanisoles.
Materials and Equipment:
-
NMR Spectrometer equipped with a variable temperature probe
-
NMR tubes
-
Deuterated solvent
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the substituted fluoroanisole in a deuterated solvent. If using an internal standard, add a known amount of a non-reactive compound with a distinct NMR signal.
-
Initial Spectrum: Acquire an initial spectrum of the starting material to establish the chemical shifts of the relevant protons or fluorine atoms.
-
Reaction Initiation: Add a known amount of the nucleophile to the NMR tube, mix quickly, and immediately insert the tube into the pre-heated NMR probe.
-
Time-course Data Acquisition: Acquire a series of spectra at regular time intervals. The time for each acquisition should be short relative to the half-life of the reaction.
-
Data Processing and Analysis: Process the spectra (phasing, baseline correction). Integrate the signals corresponding to the starting material and the product. The relative integrals are proportional to the concentrations of the respective species. Plot the concentration (or relative integral) of the starting material or product as a function of time and fit the data to the appropriate integrated rate law to determine the rate constant.
Visualization of Reaction Pathway and Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.
Generalized SNAr Reaction Pathway
This diagram illustrates the two-step addition-elimination mechanism for the nucleophilic aromatic substitution of a substituted fluoroanisole.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps involved in a typical kinetic study of a substituted fluoroanisole reaction.
Conclusion
The reaction kinetics of substituted fluoroanisoles in SNAr reactions are highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. This guide provides a foundational understanding of these kinetic principles, along with detailed experimental protocols for their investigation. For researchers in drug development and materials science, a thorough grasp of these structure-reactivity relationships is paramount for the rational design and efficient synthesis of novel functional molecules.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Quantifying Isomeric Impirities in 4-Fluoro-3-methylanisole: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The control of isomeric impurities in pharmaceutical intermediates like 4-Fluoro-3-methylanisole is a critical aspect of drug development and manufacturing. The presence of even small quantities of positional isomers can significantly impact the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical methodologies for the accurate quantification of isomeric impurities in this compound, supported by detailed experimental protocols and comparative performance data.
Introduction to Isomeric Impurities in this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. During its synthesis, several positional isomers can be formed as impurities. These isomers share the same molecular weight and similar physicochemical properties, making their separation and quantification a significant analytical challenge. The most probable isomeric impurities include, but are not limited to:
-
2-Fluoro-5-methylanisole
-
4-Fluoro-2-methylanisole
-
5-Fluoro-2-methylanisole
-
2-Fluoro-4-methylanisole
-
3-Fluoro-4-methylanisole
Accurate and robust analytical methods are therefore essential to ensure the quality and consistency of this compound and to comply with stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Comparative Analysis of Analytical Techniques
The two most prevalent and effective techniques for the quantification of isomeric impurities in volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and resolution for the analysis of isomeric impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a versatile alternative, particularly for less volatile or thermally labile compounds. The choice of a suitable stationary phase is crucial for achieving the necessary selectivity to separate closely related isomers.
The following table summarizes the key performance parameters for GC-FID and HPLC-UV methods in the analysis of this compound isomeric impurities. The data presented is representative of typical performance for the separation of closely related fluoro-aromatic isomers.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a capillary column. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Non-polar or medium-polarity (e.g., 5% Phenyl-methylpolysiloxane) | Reversed-phase C18 or Phenyl-based column for enhanced aromatic selectivity. |
| Resolution | Excellent for volatile isomers. | Good to excellent, highly dependent on column chemistry and mobile phase composition. |
| Sensitivity | High (FID is sensitive to hydrocarbons). | Moderate to high, dependent on the chromophore of the analytes. |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.05% |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (RSD%) | < 2% | < 3% |
| Analysis Time | Typically faster (15-30 minutes). | Can be longer, depending on the gradient profile (20-40 minutes). |
| Sample Preparation | Simple dilution in a volatile solvent. | Dissolution in the mobile phase or a compatible solvent. |
| Advantages | High resolution, speed, and sensitivity for volatile compounds. | Versatility, suitable for a wider range of compounds, alternative selectivity. |
| Disadvantages | Not suitable for non-volatile or thermally labile compounds. | Resolution can be challenging for very similar isomers, potentially higher solvent consumption. |
Experimental Protocols
Detailed and reproducible experimental methods are crucial for accurate impurity analysis. Below are representative protocols for GC-FID and HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for the quantitative determination of isomeric impurities in this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or acetone) to prepare a 10 mg/mL stock solution.
-
Further dilute as necessary to bring the impurity concentrations within the linear range of the method.
Quantification:
-
Quantification is typically performed using area normalization, assuming the response factors of the isomers are similar. For higher accuracy, calibration curves should be prepared using certified reference standards of the individual isomeric impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides an alternative approach for the quantification of isomeric impurities. A phenyl-based column is recommended to leverage π-π interactions for enhanced selectivity between the aromatic isomers.
Instrumentation:
-
HPLC system with a quaternary or binary pump, a UV-Vis detector, and a thermostatted column compartment.
-
Column: Phenyl-Hexyl column (or equivalent phenyl-based phase), 150 mm x 4.6 mm, 3.5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 20 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Similar to the GC method, quantification can be performed using area normalization or with calibration curves generated from reference standards for each impurity.
Visualizing the Analytical Workflow and Impact
The following diagrams, generated using the DOT language, illustrate the logical workflow for selecting an analytical method and the potential impact of isomeric impurities on drug development.
Caption: Workflow for selecting an analytical method for isomeric impurity analysis.
Caption: Potential impact of isomeric impurities on the drug development lifecycle.
Conclusion
The choice between GC and HPLC for the quantification of isomeric impurities in this compound will depend on the specific requirements of the analysis and the available instrumentation. GC-FID is often the preferred method due to its high resolution and speed for volatile isomers. However, HPLC with a phenyl-based column provides a powerful alternative with complementary selectivity. For both techniques, thorough method validation in accordance with ICH guidelines is imperative to ensure the accuracy and reliability of the results, thereby safeguarding the quality and safety of the final pharmaceutical product.
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Fluoro-3-methylanisole
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Fluoro-3-methylanisole, a flammable and halogenated organic compound. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is classified as a flammable liquid, and its vapors may form explosive mixtures with air.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat should be worn and properly fastened.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If significant vapor exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking is permitted in the handling area.[1][2][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste management facility.
-
Segregation of Waste:
-
It is critical to segregate halogenated waste, such as this compound, from non-halogenated waste streams.[4] This is because disposal methods and costs can vary significantly.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] It is best to leave chemicals in their original containers.
-
-
Waste Collection:
-
Container: Use a designated and compatible hazardous waste container, typically provided by your EHS department. The container must have a secure, tight-fitting lid.[4]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[4]
-
-
Storage of Waste:
-
Store the waste container in a well-ventilated, cool, and dry area designated for hazardous waste.[1]
-
The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[1]
-
Employ secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Complete a hazardous waste tag with all required information, including the contents of the container and associated hazards.
-
Disposal should be carried out by a licensed and approved waste disposal plant.[1][3] The recommended method is often incineration in a licensed facility equipped with an afterburner and a flue gas scrubber.[5]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Minor Spill (within a chemical fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[4]
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[4]
-
Decontaminate the area with a suitable solvent, followed by washing with soap and water.[4]
-
Report the incident to your supervisor and EHS department.[4]
Major Spill (outside a chemical fume hood):
-
Evacuate the immediate area.[4]
-
If the spill is large or poses a fire hazard, activate the nearest fire alarm.[4]
-
Prevent the spill from entering drains.
-
Follow your institution's emergency response procedures and contact the EHS department immediately.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉FO | [6] |
| Molecular Weight | 140.16 g/mol | [6] |
| Boiling Point | 170 - 172 °C (338 - 342 °F) | [3] |
| Density | 0.985 g/mL at 25 °C (77 °F) | |
| UN Number | UN1993 | [5] |
| Hazard Class | 3 (Flammable Liquid) | [5] |
| Packing Group | III (Minor Danger) | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 4-Fluoro-3-methylanisole
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and logistical plans for the handling and disposal of 4-Fluoro-3-methylanisole, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize exposure risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the potential hazards associated with this compound. This compound is classified as a skin, eye, and respiratory irritant.[1] The following table summarizes the required PPE for handling this substance.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[2] | To protect against eye irritation from splashes and vapors.[1][2] |
| Hand Protection | Chemical-resistant gloves. Based on general resistance charts for aromatic and halogenated hydrocarbons, Viton™ or Polyvinyl Alcohol (PVA) gloves are recommended for prolonged contact. For incidental splash contact, nitrile gloves may be used, but they should be replaced immediately upon contamination. It is crucial to inspect gloves for any signs of degradation, such as swelling, and to change them frequently. | Aromatic and halogenated hydrocarbons can degrade many common glove materials.[3] Nitrile gloves are generally not recommended for prolonged use with aromatic solvents. |
| Body Protection | A standard laboratory coat is required for all procedures. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with a type ABEK (EN14387) filter is recommended, especially when working outside of a fume hood or when dealing with larger quantities where vapor concentrations may be higher.[1] | To protect the respiratory system from irritation due to inhalation of vapors.[1] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to prevent exposure and accidents.
Workflow for PPE Selection and Chemical Handling:
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a fluorinated organic compound, it must be treated as halogenated organic waste.[4]
Waste Segregation and Disposal Protocol:
-
Waste Collection:
-
All waste containing this compound, including residual amounts in containers, contaminated gloves, and absorbent materials from spills, must be collected in a designated, properly labeled hazardous waste container.
-
The container should be clearly marked as "Halogenated Organic Waste" and list this compound as a component.[3]
-
-
Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste.[5][6] The disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes.[6][7]
-
Furthermore, do not combine this waste stream with aqueous waste, acids, bases, or heavy metals.[4][5]
-
-
Container Management:
-
Disposal:
-
Arrange for the disposal of the halogenated waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its waste be disposed of down the drain.[3]
-
By strictly adhering to these safety and logistical protocols, you contribute to a safer research environment and ensure the responsible management of hazardous chemicals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
